2-(Furan-2-yl)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-(furan-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPCJUAKDVYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163454 | |
| Record name | alpha-Oxofuran-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-70-5 | |
| Record name | α-Oxo-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furylglyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanglyoxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Oxofuran-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-oxofuran-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FURYLGLYOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4GX46XFF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-(Furan-2-yl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Furan-2-yl)-2-oxoacetic acid, also known as 2-furylglyoxylic acid, is a pivotal α-keto acid that serves as a critical building block in organic synthesis. Its molecular structure, featuring a furan ring directly attached to a glyoxylic acid moiety, imparts unique reactivity and makes it an indispensable intermediate, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of the principal synthetic routes, detailed experimental protocols, and a thorough examination of the physicochemical and spectroscopic properties of this compound. The information is curated to support research and development efforts in medicinal chemistry and materials science.
Introduction
This compound (CAS No: 1467-70-5) is a significant organic intermediate primarily recognized for its role in the semi-synthesis of Cefuroxime, a broad-spectrum cephalosporin antibiotic.[1][2] The compound's value extends beyond this specific application, as it is widely utilized in the synthesis of various pharmaceuticals, agrochemicals, dyes, and polymers.[3] Its structure, containing both a reactive α-keto acid function and an electron-rich furan ring, allows for diverse chemical transformations.[4] Furan-containing molecules are of great interest in medicinal chemistry as the furan scaffold can improve the pharmacokinetic properties and bioavailability of lead compounds.[4] This guide aims to consolidate the available technical information on its synthesis and properties to facilitate its application in scientific research.
Synthesis of this compound
The synthesis of this compound can be achieved through several distinct pathways, starting from readily available furan derivatives or biomass precursors. These methods range from traditional oxidation and multi-step reactions to more modern, green chemistry approaches.
Overview of Synthetic Pathways
Key strategies for synthesizing this compound primarily involve the oxidation of 2-acetylfuran, multi-step synthesis from furfural or 2-furoic acid, and novel methods from biomass.[1][4] A one-pot method from furfural has been developed to reduce production costs and is suitable for industrial-scale manufacturing.[1] Additionally, a green synthesis route has been proposed starting from furan and chloroacetic acid, utilizing recyclable catalysts.[5] A novel and environmentally friendly pathway has also been developed from 2-keto-L-gulonic acid (a precursor to vitamin C), highlighting the versatility of furan-based compound synthesis from bio-based resources.[6][7]
Caption: Major synthetic routes to this compound.
Summary of Synthetic Methods
The selection of a synthetic route often depends on factors such as starting material availability, cost, scalability, and environmental impact.
| Starting Material | Key Reagents/Catalysts | Yield (%) | Reference |
| 2-Acetylfuran | N-iodo-succinimide, O₂, Cuprous oxide/Copper complex | 96.03 | [8] |
| Furfural | Nitromethane, NaOH, Copper salt (e.g., Copper acetate) | 85-90 (conversion) | [1] |
| Furan | Chloroacetic acid, Y-type zeolite, Co₃O₄, TEMPO, O₂ | >90 | [5] |
| Methyl 2-keto-L-gulonate | Dehydration | 79.4 | [6] |
| 2-Furoic Acid | PCl₃, NaCN | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. The following protocols are based on published literature.
Protocol 1: Oxidation of 2-Acetylfuran
This procedure is adapted from a high-yield oxidation method.[8]
Materials:
-
2-Acetylfuran (150 g)
-
Toluene (600 g)
-
Cuprous oxide and copper complex (0.45 g)
-
N-iodo-succinimide (0.75 g)
-
Oxygen gas
-
Reaction kettle equipped with stirrer and gas inlet
Procedure:
-
Add 150 g of 2-acetylfuran and 600 g of toluene to the reaction kettle. Stir the mixture well.
-
Add 0.45 g of the cuprous oxide and copper complex catalyst and 0.75 g of N-iodo-succinimide to the mixture.
-
Pressurize the system with oxygen to 0.9 MPa (approx. 6750 Torr).
-
Heat the reaction mixture to 45°C and maintain stirring for 4 hours.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Recover the toluene solvent under reduced pressure to obtain this compound. The reported yield is 183.2 g (96.03%) with a purity of 99.32%.[8]
Protocol 2: One-Pot Synthesis from Furfural
This protocol is derived from a patent describing a cost-effective, one-pot method suitable for industrial production.[1]
Materials:
-
Furfural
-
Nitromethane
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Acetic Acid
-
Water
-
Copper salt (e.g., Copper(II) acetate)
-
Hydrochloric Acid (HCl)
Procedure: Step 1: Condensation
-
In a reaction vessel, combine furfural and nitromethane.
-
Add a solution of NaOH in methanol dropwise while maintaining the temperature. This forms the nitronate salt intermediate.
Step 2: Nef Reaction and Oxidation
-
To the intermediate from Step 1, add a mixture of methanol, acetic acid, and water (volume ratio 1:1:4 is specified as optimal in one claim).[1]
-
Add a copper salt catalyst (e.g., copper acetate, at a ratio of 10% relative to the initial furfural).[1]
-
Heat the reaction mixture to 90°C and maintain for 3 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Remove acetic acid and methanol using a rotary evaporator to yield a suspension.
-
Adjust the pH of the suspension to 3 with hydrochloric acid. The resulting solution contains this compound. The reported liquid phase conversion rate is 85-90%.[1]
Caption: General experimental workflow for synthesis and purification.
Properties of this compound
A thorough understanding of the compound's properties is essential for its handling, application, and further research.
Physicochemical Properties
The compound is typically a solid at room temperature, with colors ranging from light beige to dark brown.[9]
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | (2-Furyl)glyoxylic acid, α-Oxo-2-furanacetic acid | [10] |
| CAS Number | 1467-70-5 | [10] |
| Molecular Formula | C₆H₄O₄ | [10] |
| Molecular Weight | 140.095 g/mol | [10] |
| Appearance | Light beige to very dark brown solid | [9] |
| Melting Point | 92-97 °C | [10] |
| Boiling Point | 235 °C at 760 mmHg | [10] |
| Density | 1.423 g/cm³ | [10] |
| Flash Point | 95.9 °C | [10] |
| Storage | 2-8 °C, protect from light, keep sealed in dry place | [10][11] |
Spectroscopic Data
Spectroscopic analysis is critical for structure elucidation and purity assessment.
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) |
| Furan H | 8.18 | d | 3.7 |
| Furan H | 7.87 | d | 1.0 |
| Furan H | 7.67 | d | 0.9 |
| Furan H | 6.71 | dd | 3.7, 1.6 |
| Data sourced from supporting information for a research article.[12] |
Chemical Reactivity and Properties
The chemical behavior of this compound is dictated by its functional groups: the furan ring, the ketone, and the carboxylic acid.
-
α-Keto Acid Reactivity: The α-keto acid moiety is the site of many characteristic reactions, including decarboxylation and various nucleophilic additions. It has been identified as an α-ketocarboxylic acid with inhibitory activity against protein tyrosine phosphatases.[9][10]
-
Furan Ring Reactivity: The furan ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution.[4] However, the 2-oxoacetic acid group at the C2 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, often requiring harsher reaction conditions compared to unsubstituted furan.[4] Despite this deactivation, the directing effect of the ring oxygen still strongly favors electrophilic substitution (e.g., halogenation, nitration) at the C5 position.[4]
Caption: Reactivity map of this compound.
Applications in Research and Industry
The primary application of this compound is as a crucial synthetic intermediate.[4]
-
Pharmaceuticals: It is a key intermediate in the commercial production of the antibiotic Cefuroxime, where it is used for analytical method development, validation, and quality control.[1][4] Its structural motif is also explored in the discovery of new drug candidates.
-
General Organic Synthesis: It serves as a versatile building block for more complex molecules.[4] It is used to synthesize a variety of organic compounds, including agrochemicals and other specialty chemicals.[3]
-
Materials Science: The compound is used in the synthesis of polymers like polyesters and polyamides.[3]
-
Biochemical Research: As an α-ketocarboxylic acid, it has been shown to exhibit inhibitory activity against protein tyrosine phosphatases, making it a tool for biochemical research.[9][13]
Conclusion
This compound is a high-value chemical intermediate with significant industrial importance, particularly in the pharmaceutical sector. The availability of multiple synthetic routes, including cost-effective one-pot methods and sustainable biomass-derived pathways, ensures its continued relevance. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, is fundamental for scientists and researchers aiming to leverage this versatile molecule in drug development, organic synthesis, and materials science.
References
- 1. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. This compound|Research Use Only [benchchem.com]
- 5. CN110256379A - A kind of green method synthesizing 2- furyl glyoxalic acid - Google Patents [patents.google.com]
- 6. Application of sugar-containing biomass: one-step synthesis of 2-furylglyoxylic acid and its derivatives from a vitamin C precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. (2-FURYL)GLYOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. lookchem.com [lookchem.com]
- 11. This compound | 1467-70-5 [sigmaaldrich.cn]
- 12. rsc.org [rsc.org]
- 13. (2-FURYL)GLYOXYLIC ACID | 1467-70-5 [chemicalbook.com]
An In-depth Technical Guide to the Characterization of 2-(Furan-2-yl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 2-(Furan-2-yl)-2-oxoacetic acid (Furan-2-glyoxylic acid), a key intermediate in the synthesis of the broad-spectrum antibiotic Cefuroxime.[1][2][3] This document collates essential physicochemical, spectroscopic, and reactivity data. Detailed experimental protocols for its synthesis and analysis are presented, alongside an examination of its role as a synthetic building block. While noted for its inhibitory activity against protein tyrosine phosphatases (PTPs), specific quantitative data on this biological activity remains to be fully elucidated in publicly available literature. This guide serves as a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and organic synthesis.
Physicochemical Properties
This compound is a solid at room temperature.[3] Proper storage involves keeping it in a dark place, sealed in a dry environment at 2-8°C.[3] The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 1467-70-5 | [2] |
| Molecular Formula | C₆H₄O₄ | [2] |
| Molecular Weight | 140.09 g/mol | [4] |
| Melting Point | 92-97 °C | [2] |
| Boiling Point | 235 °C at 760 mmHg | [2] |
| Density | 1.423 g/cm³ | [2] |
| pKa | 2.02 ± 0.54 (Predicted) | [2] |
| Flash Point | 95.9 °C | [2] |
| Vapor Pressure | 0.0283 mmHg at 25°C | [2] |
| logP | 0.54690 | [2] |
| Appearance | Light beige to very dark brown solid | [5] |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 3.7 Hz, 1H), 7.87 (d, J = 1.0 Hz, 1H), 7.67 (d, J = 0.9 Hz, 1H), 6.71 (dd, J = 3.7, 1.6 Hz, 1H).[6]
Infrared (IR) Spectroscopy
A specific IR spectrum for this compound is not available in the reviewed literature. However, based on its functional groups, the following characteristic absorption bands are expected:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H Stretch (Aromatic/Furan) | 3100-3000 |
| C=O Stretch (α-Keto Acid) | 1750-1700 (strong, two bands expected) |
| C=C Stretch (Furan Ring) | 1600-1475 |
| C-O Stretch (Furan and Carboxylic Acid) | 1300-1000 |
Mass Spectrometry (MS)
Detailed mass spectrometry data and fragmentation patterns for this compound are not extensively reported. The molecular ion peak (M+) would be expected at m/z = 140. Common fragmentation patterns for α-keto acids include the loss of CO₂ (m/z = 44) and CO (m/z = 28). Fragmentation of the furan ring would also contribute to the overall spectrum.
Synthesis and Reactivity
Synthetic Protocols
Several synthetic routes for this compound have been reported.
Protocol 1: One-Pot Synthesis from Furfural and Nitromethane [7]
This method provides a one-pot synthesis with a high conversion rate.
-
Step 1: Dissolve furfural (e.g., 0.96g, 10.0mmol) in a 1:4 (v/v) mixture of methanol and water (20mL).
-
Add nitromethane (0.64mL, 12.0mmol), potassium hydroxide (0.06g, 1.0mmol), and a phase transfer catalyst such as benzyltriethylammonium chloride (0.23g, 1.0mmol).
-
Stir the reaction at room temperature for 5 hours. Monitor completion by TLC.
-
Step 2: To the reaction mixture from Step 1, add acetic acid to adjust the solvent ratio of methanol:acetic acid:water to 1:1:4.
-
Add a copper salt, such as copper(II) acetate monohydrate (10 mol% relative to furfural).
-
Heat the mixture to 90°C and bubble air through the solution for 3 hours.
-
After cooling to room temperature, remove methanol and acetic acid via rotary evaporation.
-
Adjust the pH of the remaining aqueous solution to 3 with hydrochloric acid to precipitate the product. The reported conversion rate is 88-89%.[7]
Protocol 2: Oxidation of 2-Acetylfuran
This is a more traditional approach.
-
2-Acetylfuran is oxidized using nitrous acid to yield this compound.[1] Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.
Reactivity
The chemical reactivity of this compound is dictated by the interplay between the furan ring and the α-keto acid moiety.
-
Furan Ring: The electron-withdrawing nature of the 2-oxoacetic acid group deactivates the furan ring towards electrophilic aromatic substitution. However, the ring oxygen still directs substitution to the C5 position.[3]
-
α-Keto Acid Group: This functional group can undergo reactions typical of ketones and carboxylic acids, such as esterification of the carboxylic acid and nucleophilic addition to the ketone.
Biological Activity and Applications
Precursor to Cefuroxime
The primary application of this compound is as a crucial intermediate in the industrial synthesis of Cefuroxime, a second-generation cephalosporin antibiotic.[1][3]
The following diagram illustrates a simplified workflow for the synthesis of Cefuroxime starting from this compound.
Figure 1. Simplified workflow for the synthesis of Cefuroxime.
Protein Tyrosine Phosphatase (PTP) Inhibition
This compound has been reported to exhibit inhibitory activity against protein tyrosine phosphatases (PTPs).[5] PTPs are a family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. PTP1B, in particular, is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[6][8][9]
While the inhibitory potential of this compound against PTPs is noted, specific quantitative data such as IC₅₀ or Kᵢ values against specific PTPs are not well-documented in the available literature. Further research is required to fully characterize its potency and selectivity as a PTP inhibitor.
The diagram below illustrates the general mechanism of PTP1B in the insulin signaling pathway, a potential target for inhibitors like this compound.
Figure 2. Role of PTP1B in the insulin signaling pathway.
Experimental Protocols for Analysis
Standard protocols for the spectroscopic analysis of organic compounds are applicable to this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.
-
Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation (LC-MS): Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Analysis: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source. The analysis can be performed in either positive or negative ion mode. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure.
Conclusion
This compound is a well-characterized compound with significant industrial importance, primarily as a building block for the antibiotic Cefuroxime. Its physicochemical properties, spectroscopic data (though some specific datasets are not widely published), and synthetic routes are well-established. While its potential as a protein tyrosine phosphatase inhibitor is of interest for drug development, further quantitative studies are necessary to validate its efficacy and selectivity. This guide provides a foundational resource for researchers working with this versatile molecule.
References
- 1. Cefuroxime synthesis - chemicalbook [chemicalbook.com]
- 2. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 3. This compound|Research Use Only [benchchem.com]
- 4. Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(Furan-2-yl)-2-oxoacetic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Furan-2-yl)-2-oxoacetic acid, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.18 | d | 3.7 | H5 |
| 7.87 | d | 1.0 | H3 |
| 7.67 | d | 0.9 | H4 |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
Table 3: Infrared (IR) Spectroscopy Peak List
A detailed experimental IR spectrum with a peak list for this compound was not explicitly found in the search results. However, characteristic absorption bands for the functional groups present in the molecule can be predicted. These would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carboxylic acid, another strong C=O stretch for the ketone, and various C-O and C-H stretches associated with the furan ring.
Table 4: Mass Spectrometry Data
Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, were not explicitly detailed in the provided search results. The molecular weight of the compound is 140.09 g/mol .[2][3][4][5][6] An Electron Ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 140, with fragmentation patterns corresponding to the loss of functional groups such as -COOH and cleavage of the furan ring.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation: A solid sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay appropriate for quantitative analysis if required.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The sample spectrum is then recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationships in spectroscopic structure elucidation.
References
2-(Furan-2-yl)-2-oxoacetic acid CAS number and molecular weight
An In-depth Profile for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-(Furan-2-yl)-2-oxoacetic acid, a key intermediate in various synthetic processes, particularly within the pharmaceutical industry. This document outlines its chemical properties, a representative synthesis protocol, and its primary applications.
Chemical Identity and Properties
This compound, also known as 2-furylglyoxylic acid, is a crucial building block in organic synthesis. Its chemical structure consists of a furan ring attached to an alpha-keto acid moiety. This arrangement of functional groups makes it a versatile reagent in the synthesis of more complex molecules.
Below is a summary of its key quantitative data:
| Property | Value | References |
| CAS Number | 1467-70-5 | [1][2][3][4] |
| Molecular Formula | C₆H₄O₄ | [1][2] |
| Molecular Weight | 140.09 g/mol | [1][2] |
| Melting Point | 92-97 °C | [1][5] |
| Boiling Point | 235 °C at 760 mmHg | [1][5] |
| Appearance | Light brown to brown solid | [5] |
Synthesis Protocol: One-Pot Reaction
A notable and efficient method for synthesizing this compound is a one-pot reaction utilizing readily available starting materials.[2] This approach avoids the isolation of intermediates, thereby streamlining the production process and potentially increasing overall yield.
Materials:
-
Furfural
-
Nitromethane
-
A suitable copper salt (e.g., copper acetate)
-
Methanol
-
Acetic Acid
-
Water
-
Hydrochloric Acid
Methodology:
-
Step 1: Initial Reaction: The synthesis begins with the reaction of furfural and nitromethane under specific conditions. The molar quantities of the reactants are carefully measured to ensure optimal conversion.
-
Step 2: In-situ Conversion: Following the initial reaction, acetic acid and a copper salt are introduced directly into the reaction mixture. The solvent system is adjusted to a specific ratio of methanol, acetic acid, and water (e.g., 1:1:4 by volume). The reaction is then heated to a specific temperature (e.g., 90°C) for a set duration (e.g., 3 hours) to facilitate the conversion to this compound.[2]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The volatile components, such as acetic acid and methanol, are removed using a rotary evaporator. This process results in a suspension containing the desired product. The pH of the resulting solution is then adjusted to 3 with hydrochloric acid to fully precipitate the this compound. The final product can then be collected and purified.
Key Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of organic compounds.[5] Its primary applications are found in:
-
Pharmaceutical Synthesis: It is a critical intermediate in the production of certain antibiotics, such as Cefuroxime.[2]
-
Agrochemicals: The compound serves as a precursor for various agrochemical products.[5]
-
Material Science: It is used in the synthesis of polymers, including polyesters and polyamides.[5]
-
Specialty Chemicals: The reactivity of this compound makes it suitable for the production of various dyes and pigments.[5]
Visualized Workflow and Synthesis Pathway
The following diagrams illustrate the logical workflow for the characterization and synthesis of this compound.
Caption: Logical workflow for the characterization of this compound.
Caption: Simplified workflow of the one-pot synthesis and a key application.
References
physical and chemical properties of 2-(Furan-2-yl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Furan-2-yl)-2-oxoacetic acid, also known as 2-furylglyoxylic acid, is a key organic intermediate notable for its role in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a furan ring directly attached to an α-ketoacid moiety, provides a unique platform for a variety of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its chemical reactivity. This compound is particularly significant as an important intermediate in the production of the broad-spectrum cephalosporin antibiotic, Cefuroxime.[2][3]
Core Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, application in synthesis, and for quality control purposes.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄O₄ | |
| Molecular Weight | 140.09 g/mol | [2] |
| CAS Number | 1467-70-5 | [2] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 92-97 °C | [1] |
| Boiling Point | 235 °C at 760 mmHg | |
| Density | ~1.4 g/cm³ | [1] |
| pKa (Predicted) | 2.02 ± 0.54 | |
| LogP (Predicted) | -0.52 to 0.54690 | [1] |
| Solubility | Soluble in water | [4] |
| Storage Temperature | 2-8°C, protect from light, keep sealed in dry conditions | [5] |
Spectroscopic and Computational Data
| Identifier | Value | Reference(s) |
| Canonical SMILES | C1=COC(=C1)C(=O)C(=O)O | [6] |
| InChI | InChI=1S/C6H4O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | [2] |
| InChIKey | IXVPCJUAKDVYKX-UHFFFAOYSA-N | [2] |
| Polar Surface Area | 67.51 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 |
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay between the electron-rich furan ring and the strongly electron-withdrawing α-ketoacid substituent.[2]
-
Furan Ring Reactivity : The furan ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. However, the 2-oxoacetic acid group at the C2 position is deactivating, making electrophilic attack less favorable than on unsubstituted furan. Despite this deactivation, the ring oxygen directs substitution to the C5 position.[2] Therefore, reactions like halogenation or nitration are expected to yield 5-substituted derivatives.[2]
-
Acid-Catalyzed Reactions : Under acidic conditions, the furan ring can undergo hydrolysis, potentially leading to the formation of a 1,4-dicarbonyl compound. This highlights the utility of the furan moiety as a masked dicarbonyl species in synthesis.[2]
-
Decarboxylation and Oxidation : The molecule can be a precursor to other furan derivatives. For instance, decarboxylation can yield furfural (furan-2-carbaldehyde), which can be subsequently oxidized to produce the valuable chemical furan-2-carboxylic acid (2-furoic acid).[2]
-
Stability : The compound is stable under recommended storage conditions but should be protected from moisture.[7] It is incompatible with strong oxidizing agents.[7]
Logical Diagram: Electrophilic Substitution Pathway
Caption: Logical flow of electrophilic substitution on this compound.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
One-Pot Synthesis from Furfural
This protocol is adapted from a patented one-pot, two-step synthesis method that uses inexpensive and readily available raw materials.[3][8]
Step 1: Condensation Reaction
-
In a suitable reaction vessel, dissolve furfural (e.g., 9.6g, 100.0 mmol) in a 1:4 (v/v) mixture of methanol and water (200 mL).[8]
-
To this solution, add nitromethane (1.2 eq., e.g., 6.4 mL), a base such as sodium hydroxide (0.1 eq., e.g., 0.40g), and a phase transfer catalyst like dodecyltrimethylammonium chloride (0.1 eq., e.g., 2.63g).[8]
-
Allow the mixture to react at room temperature for 5 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).[8]
-
The resulting reaction solution is used directly in the next step without purification.[8]
Step 2: Oxidative Cleavage
-
To the reaction mixture from Step 1, add acetic acid to adjust the solvent ratio of methanol:acetic acid:water to approximately 1:1:4 (e.g., add 40 mL of acetic acid).[8]
-
Add a copper salt, such as copper(II) chloride (0.1 eq., e.g., 1.3g), to the system. Copper(II) acetate is noted as being optimal.[3]
-
Heat the mixture to 90°C and bubble air through the solution to facilitate the reaction for 3 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove acetic acid and methanol using a rotary evaporator to obtain a suspension.
-
Adjust the pH of the suspension to 3 using hydrochloric acid to yield the final product, this compound, in solution.[8] The product can then be isolated using standard extraction and crystallization techniques.
Synthesis Workflow Diagram
Caption: One-pot, two-step synthesis workflow for this compound.
Characterization Protocols
4.2.1 Melting Point Determination The melting point is a crucial indicator of purity.
-
Sample Preparation : Place a small amount of the dry, powdered this compound into a capillary tube, ensuring it is packed to a height of 2-3 mm.[1]
-
Apparatus Setup : Insert the capillary tube into a calibrated melting point apparatus.[1]
-
Measurement :
-
For an unknown melting point, perform a rapid heating run (10-20 °C/min) to find an approximate range.[1]
-
For an accurate measurement, start heating at a slow rate (1-2 °C/min) when the temperature is about 15-20 °C below the approximate melting point.[1]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For a pure sample, this range should be narrow (0.5-2 °C).
-
4.2.2 Solubility Test This protocol determines the solubility profile, which can indicate the presence of acidic functional groups.
-
Water Solubility : Add approximately 25 mg of the compound to a test tube containing 0.5 mL of deionized water. Agitate the tube vigorously for 30-60 seconds. Observe if the solid dissolves.[7] Given its structure with a carboxylic acid and polar furan ring, it is expected to be water-soluble.[4]
-
pH Test : If the compound is water-soluble, test the resulting solution with pH paper. An acidic pH (typically below 4) confirms the presence of the carboxylic acid group.[7]
-
Base Solubility : For confirmation, test solubility in 5% sodium bicarbonate (NaHCO₃) solution. Add ~25 mg of the compound to 0.5 mL of the NaHCO₃ solution. Effervescence (CO₂ gas evolution) and dissolution indicate a carboxylic acid.[7]
4.2.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount (~10-20 mg) of the solid in a few drops of a volatile solvent like acetone or methylene chloride.[2]
-
Deposition : Place one or two drops of the resulting solution onto the surface of a single salt plate (e.g., NaCl or KBr).[2]
-
Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]
-
Analysis : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Expected Peaks : Key absorbances include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch from the ketone (~1670-1690 cm⁻¹), and C-O and C=C stretches associated with the furan ring.
4.2.4 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy ¹H NMR provides detailed information about the hydrogen environments in the molecule.
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9] Add a small amount of a reference standard like tetramethylsilane (TMS).
-
Data Acquisition : Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard procedures.[10]
-
Expected Signals : The spectrum is expected to show distinct signals corresponding to the three protons on the furan ring and a broad singlet for the acidic proton of the carboxylic acid group.[8] The chemical shifts and coupling patterns of the furan protons will be characteristic of a 2-substituted furan.
General Analytical Workflow
Caption: A typical workflow for the physical and structural characterization of the compound.
Safety and Handling
This compound is classified as a corrosive substance.[7]
-
Hazard Statements : H314 - Causes severe skin burns and eye damage.[5][7]
-
Pictogram : GHS05 (Corrosion).[5]
-
Precautionary Measures :
-
Wear protective gloves, protective clothing, and eye/face protection (P280).[7]
-
Use only outdoors or in a well-ventilated area. Do not breathe dust/fumes.[7]
-
In case of contact with eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[7]
-
In case of skin contact (P303+P361+P353): Take off immediately all contaminated clothing. Rinse skin with water.[7]
-
Store locked up in a well-ventilated place with the container tightly closed.[7]
-
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pennwest.edu [pennwest.edu]
- 4. westlab.com [westlab.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
A Technical Deep Dive into the Discovery and History of Furan-Based Keto Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based keto acids, a class of organic compounds characterized by a furan ring bearing both a ketone and a carboxylic acid functional group, have a rich and significant history in the annals of organic chemistry. Their journey from discovery in the late 18th century to their contemporary role as versatile building blocks in medicinal chemistry and materials science is a testament to the enduring utility of the furan scaffold. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and early investigations into the properties of these intriguing molecules.
The Dawn of Furan Chemistry: The Discovery of 2-Furoic Acid
The story of furan-based keto acids begins with the very first description of a furan derivative. In 1780, the pioneering Swedish chemist Carl Wilhelm Scheele reported the isolation of a new crystalline substance by the dry distillation of mucic acid, which he named "pyromucic acid".[1] This compound, now known as 2-furoic acid, was the first furan derivative to be described, predating the isolation of furan itself by nearly a century.[2]
Historical Experimental Protocol: Scheele's Synthesis of 2-Furoic Acid (Pyromucic Acid)
While Scheele's original experimental records are not detailed in modern terms, the process of obtaining pyromucic acid from mucic acid via dry distillation can be summarized as follows:
Objective: To produce pyromucic acid through the thermal decomposition of mucic acid.
Apparatus: A retort or a similar distillation apparatus capable of withstanding high temperatures.
Procedure:
-
Mucic acid was placed in the retort.
-
The apparatus was heated strongly.
-
A crystalline sublimate was collected from the cooler parts of the apparatus.
-
This sublimate, pyromucic acid (2-furoic acid), was then purified, likely by recrystallization.
This foundational experiment laid the groundwork for the entire field of furan chemistry.
Foundational Syntheses of the Furan Ring
The development of general methods for constructing the furan ring in the late 19th and early 20th centuries was pivotal for the exploration of furan-based keto acids. Two of the most enduring and historically significant methods are the Paal-Knorr synthesis and the Feist-Benary synthesis.
The Paal-Knorr Furan Synthesis (1884)
Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, this synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan.[3] This method proved to be a versatile and straightforward route to a wide variety of substituted furans.
Caption: Paal-Knorr furan synthesis workflow.
Based on the principles outlined in their 1884 publications, a representative Paal-Knorr synthesis would have been conducted as follows:
Objective: To synthesize a substituted furan from a 1,4-dicarbonyl compound.
Reagents:
-
A 1,4-dicarbonyl compound (e.g., acetonylacetone).
-
A strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid).
Procedure:
-
The 1,4-dicarbonyl compound was dissolved in a suitable solvent, or used neat.
-
A catalytic amount of the strong acid was added.
-
The mixture was heated, often to reflux, to drive the cyclization and dehydration.
-
Upon completion of the reaction, the mixture was cooled and neutralized.
-
The furan product was then isolated and purified, typically by distillation or crystallization.
The Feist-Benary Furan Synthesis (1902, 1911)
Independently developed by Franz Feist in 1902 and Erich Benary in 1911, this method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as ammonia or pyridine, to yield a substituted furan.[4]
Caption: Feist-Benary furan synthesis workflow.
Drawing from the early 20th-century publications, a typical Feist-Benary synthesis would have been performed as follows:
Objective: To synthesize a substituted furan from an α-halo ketone and a β-dicarbonyl compound.
Reagents:
-
An α-halo ketone (e.g., chloroacetone).
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate).
-
A base (e.g., pyridine or aqueous ammonia).
Procedure:
-
The β-dicarbonyl compound was dissolved in a suitable solvent.
-
The base was added to the solution.
-
The α-halo ketone was then added, often portion-wise, to the reaction mixture.
-
The reaction was typically stirred at room temperature or with gentle heating.
-
After the reaction was complete, the mixture was worked up to remove the base and any salts.
-
The resulting furan derivative was isolated and purified, usually by distillation or crystallization.
Key Furan-Based Keto Acids: Synthesis and Properties
The development of reliable synthetic methods paved the way for the preparation and characterization of various furan-based keto acids.
2-Acetylfuran and its Oxidation to 2-Furanyloxoacetic Acid
2-Acetylfuran, a key precursor to a furan-based keto acid, was first prepared in 1914 by Ashina through the reaction of a methyl Grignard reagent with 2-furonitrile.[5] Later, the more common industrial synthesis involving the Friedel-Crafts acylation of furan with acetic anhydride was developed.[5]
The oxidation of 2-acetylfuran yields 2-furanyloxoacetic acid (also known as 2-furoylglyoxylic acid), an important intermediate in the synthesis of pharmaceuticals like the antibiotic cefuroxime.[5]
Quantitative Data of Selected Furan-Based Keto Acids
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Furoic Acid | C1=CC=C(O1)C(=O)O | C₅H₄O₃ | 112.08 | 133-134 | 230-232 |
| 2-Acetylfuran | CC(=O)C1=CC=CO1 | C₆H₆O₂ | 110.11 | 30 | 168-169 |
| 2-Furanyloxoacetic Acid | C1=COC(=C1)C(=O)C(=O)O | C₆H₄O₄ | 140.09 | 92-97 | - |
| 5-Acetyl-2-furoic acid | CC(=O)c1ccc(o1)C(=O)O | C₇H₆O₄ | 154.12 | 165-167 | - |
Early Investigations into Biological Activity
Early research into the biological effects of furan derivatives was often focused on their toxicological properties and potential as antimicrobial agents. While specific signaling pathways were not elucidated in the early 20th century, the observed physiological effects laid the groundwork for future pharmacological development.
The parent compound, furan, was noted for its toxicity, and this prompted investigations into the biological activities of its derivatives.[6] Studies on the pharmacology of furan derivatives revealed a broad spectrum of activities, including antibacterial, anti-inflammatory, and analgesic properties.[6] For instance, early research would have involved observing the effects of these compounds on bacterial cultures or in animal models of inflammation and pain.
Conceptual Pathway of Early Biological Investigation
References
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
Potential Research Areas for 2-(Furan-2-yl)-2-oxoacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Furan-2-yl)-2-oxoacetic acid, a versatile heterocyclic compound, stands as a pivotal scaffold in medicinal chemistry and drug discovery. Its unique structural attributes, featuring a furan ring coupled with an α-keto acid moiety, provide a fertile ground for the exploration of novel therapeutic agents. This technical guide delves into the core research areas where this compound and its derivatives have shown significant promise, offering a comprehensive overview of their biological activities, underlying mechanisms of action, and synthetic accessibility. The furan nucleus is a key component in numerous biologically active compounds, and its derivatives are widely recognized for their potential in developing treatments for a range of diseases.[1] This guide aims to serve as a valuable resource for researchers and professionals in the field, highlighting potential avenues for future investigation and drug development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the parent compound is essential for the design and synthesis of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₄ | [2] |
| Molecular Weight | 140.09 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Melting Point | 92-97 °C | |
| Boiling Point | 235 °C at 760 mmHg | |
| pKa | 2.02 ± 0.54 (Predicted) | |
| LogP | 0.54690 | |
| Appearance | Yellow solid | [3] |
Core Research Areas and Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for further investigation in several key therapeutic areas.
Anticancer Activity
The furan scaffold is a recurring motif in a multitude of compounds exhibiting potent anticancer properties.[2] Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[4]
Quantitative Data on Anticancer Activity:
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | [5][6] |
| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | [5][6] |
| Quinazoline-amino sulphonamide hybrid | MCF-7 (Breast) | 3.24 | [7] |
| Quinazoline-amino sulphonamide hybrid | HCT-116 (Colon) | 0.16 | [7] |
| Quinazoline-amino sulphonamide hybrid | A549 (Lung) | 1.32 | [7] |
| Chalcone-based phenothiazine derivative | MCF-7 (Breast) | 7.14 µg/mL | [8] |
| Chalcone-based phenothiazine derivative | HEPG-2 (Liver) | 7.6 µg/mL | [8] |
Signaling Pathways in Anticancer Activity:
Research suggests that furan derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, has been identified as a primary target.[9] Additionally, the induction of the intrinsic mitochondrial apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, is a common mechanism.[5][6] Some furan derivatives have also been shown to induce G2/M phase cell cycle arrest.[5][6]
Antimicrobial Activity
Furan derivatives have long been recognized for their antimicrobial properties.[10] The core structure is amenable to a wide range of substitutions, allowing for the fine-tuning of activity against various bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity:
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Rhein-based derivative (RH17) | Staphylococcus aureus ATCC 29213 | 8 | [11] |
| Rhein-based derivative (RH17) | Methicillin-resistant S. aureus (MRSA) | 8-16 | [11] |
| Morpholine derivative (M-8) | Staphylococcus aureus ATCC 25923 | 3.9 | [12] |
| Morpholine derivative (M-7) | Staphylococcus aureus ATCC 43300 | 15.6 | [12] |
| 2(5H)-Furanone derivative (F105) | Methicillin-susceptible S. aureus (MSSA) | 10 | [13] |
| 2(5H)-Furanone derivative (F105) | Methicillin-resistant S. aureus (MRSA) | 20 | [13] |
| l-Borneol possessing 2(5H)-furanone derivative | S. aureus isolates | 8-16 | [14] |
| l-Borneol possessing 2(5H)-furanone derivative | C. albicans isolates | 32-128 | [14] |
Mechanism of Antimicrobial Action:
The antimicrobial mechanisms of furan derivatives are diverse and can include the disruption of bacterial cell membranes, inhibition of essential metabolic pathways, and the generation of reactive oxygen species (ROS) that lead to cellular damage.[11] Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[13][14]
References
- 1. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Research Use Only [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi-res.com [mdpi-res.com]
- 8. scispace.com [scispace.com]
- 9. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(Furan-2-yl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(Furan-2-yl)-2-oxoacetic acid. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1]
I. Chemical and Physical Properties
This compound, also known as 2-furylglyoxylic acid, is a solid organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₄ | [2] |
| Molecular Weight | 140.09 g/mol | [2] |
| CAS Number | 1467-70-5 | [1][2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 92-97 °C | [2] |
| Boiling Point | 235 °C at 760 mmHg | [2] |
| Storage | 2-8°C, protect from light | [3] |
II. Applications in Synthesis
This compound is a versatile building block in organic synthesis. Its primary application is as a crucial intermediate in the production of the broad-spectrum cephalosporin antibiotic, Cefuroxime.[4][5] It is also utilized in the synthesis of various other pharmaceuticals, agrochemicals, dyes, pigments, and polymers.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol describes a one-pot synthesis method from furfural, adapted from patent literature.[6] This method avoids the use of highly toxic reagents like sodium cyanide.[5]
Materials:
-
Furfural
-
Nitromethane
-
Potassium hydroxide
-
Benzyltriethylammonium chloride
-
Methanol
-
Water
-
Acetic acid
-
Copper(II) acetate
-
Hydrochloric acid
Procedure:
Step 1: Initial Reaction
-
Dissolve furfural (10.0 mmol) in a 1:4 (v/v) mixture of methanol and water (20 mL).
-
To this solution, add nitromethane (12.0 mmol), potassium hydroxide (1.0 mmol), and benzyltriethylammonium chloride (1.0 mmol).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC). The reaction mixture is used directly in the next step.
Step 2: Oxidation and Acidification
-
To the reaction mixture from Step 1, add acetic acid to adjust the solvent ratio of methanol:acetic acid:water to 1:1:4.
-
Add a copper salt, such as copper(II) acetate (1.0 mmol).
-
Heat the mixture to 90°C and bubble air through the solution for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetic acid and methanol using a rotary evaporator to obtain a suspension.
-
Adjust the pH of the suspension to 3 with hydrochloric acid to yield the final product solution.
Expected Outcome: This one-pot method is reported to have a liquid phase detection conversion rate of 85-90%.[6]
References
- 1. Cefuroxime synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 2-(Furan-2-yl)-2-oxoacetic Acid in the Synthesis of Cefuroxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefuroxime is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1] A critical component in the semi-synthesis of this valuable therapeutic agent is the side chain, (Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido, which is derived from 2-(furan-2-yl)-2-oxoacetic acid. This furan-based precursor is essential for introducing the desired structural motifs that confer stability against β-lactamase enzymes, a common bacterial resistance mechanism. These application notes provide detailed protocols and quantitative data for the key synthetic transformations involving this compound in the production of Cefuroxime.
Synthesis Pathway Overview
The synthesis of Cefuroxime from this compound involves a multi-step process. The initial phase focuses on the conversion of this compound to the crucial intermediate, (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid ammonium salt (SMIA). This intermediate is then activated and subsequently coupled with the 7-aminocephalosporanic acid (7-ACA) core. The resulting molecule undergoes further modifications to yield the final Cefuroxime product.
Caption: Overall synthesis pathway of Cefuroxime.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Acetylfuran
This protocol outlines the oxidation of 2-acetylfuran to produce this compound.
Materials:
-
2-Acetylfuran
-
Hydrated copper sulfate
-
Concentrated hydrochloric acid
-
98% Concentrated sulfuric acid
-
39 wt.% Sodium nitrite solution
-
35% Phosphoric acid
-
Dichloromethane
Equipment:
-
Three-necked flask
-
Stirrer
-
Heating mantle
-
Dropping funnel
-
pH meter
-
Extraction funnel
Procedure:
-
To a 100mL three-necked flask, add 10g of 2-acetylfuran, 0.25g of hydrated copper sulfate, 65mL of water, 28mL of concentrated hydrochloric acid, and 1mL of 98% concentrated sulfuric acid.[2]
-
Stir the mixture and heat to 65°C.[2]
-
Slowly add 39mL of 39 wt.% sodium nitrite solution to the reaction mixture over a period of 120 ± 10 minutes.[2]
-
Following the addition, add 5mL of 35% phosphoric acid.[2]
-
Adjust the pH of the reaction solution to 3 with a 15% NaOH solution.[2]
-
Extract the aqueous solution twice with 100mL of dichloromethane and separate the layers. The aqueous phase contains the this compound.[2]
Protocol 2: Synthesis of (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid from this compound
This protocol describes the oximation of this compound to form the key syn-isomer intermediate.
Materials:
-
Aqueous solution of 2-(oxo-2-furanyl)acetic acid from Protocol 1
-
17 wt.% Methoxyamine hydrochloride solution
-
Sodium sulfide (NaS·9H₂O)
-
Activated carbon
-
Dichloromethane
Equipment:
-
Reaction flask
-
Stirrer
-
Cooling bath
-
Filtration apparatus
Procedure:
-
To the aqueous phase from Protocol 1, add 67mL of 17 wt.% methoxyamine hydrochloride solution.[2]
-
Maintain the temperature at 10°C and allow the reaction to proceed for 2 hours. A cis conversion of approximately 82.55% can be expected as determined by HPLC.[2]
-
Add 0.6g of sodium sulfide and 1.0g of activated carbon to the reaction solution and stir for 30 minutes.[2]
-
Filter the mixture to remove the solid components.[2]
-
The filtrate contains (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid.
Protocol 3: Synthesis of Cefuroxime from 7-ACA and SMIA
This protocol details the activation of (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid ammonium salt (SMIA) and its coupling with 7-aminocephalosporanic acid (7-ACA), followed by carbamoylation to yield Cefuroxime.
Materials:
-
(Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA)
-
Oxalyl chloride
-
DMF/DMAC solvent mixture
-
7-Aminocephalosporanic acid (7-ACA)
-
Methanol
-
Water
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Dichloromethane
-
Acetonitrile
-
Chlorosulfonyl isocyanate (CSI)
-
Ethyl acetate
-
Ammonia solution (25%)
-
Activated carbon
Equipment:
-
Reaction flasks with stirrers
-
Cooling baths
-
Dropping funnel
-
pH meter
-
Filtration apparatus
-
Vacuum dryer
Procedure:
Step 1: Activation of SMIA
-
In a suitable reaction vessel, dissolve SMIA in a DMF/DMAC solvent mixture.
-
Add oxalyl chloride as the activating reagent. The reaction is typically complete within 1.5 hours with an expected yield of approximately 90%.[3] This forms the activated acyl chloride derivative of SMIA.[3]
Step 2: Synthesis of Descarbamoyl Cefuroxime Acid
-
Prepare a suspension of 7-ACA (2.5 g, 9.2 mmol) in a mixture of methanol (20 mL) and water (20 mL).[3]
-
Add a solution of sodium hydroxide (1.5 g in 10 mL water) at 5°C over 10 minutes to obtain a clear solution.[3]
-
Cool the reaction mixture to -40°C and maintain for 1 hour.[3]
-
Adjust the pH to 4.0 with a dilute HCl solution.[3]
-
Filter the resulting product, wash sequentially with distilled water and dichloromethane, and dry under vacuum at 45°C to obtain pure 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA) with an approximate yield of 80.4%.[3]
-
At 0-2°C, add the activated SMIA solution from Step 1 to the 7-AHCA solution.[4]
-
After the reaction is complete, adjust the pH to 2.0 with a dilute HCl solution.[4]
-
Filter the product, wash with distilled water and dichloromethane, and dry under vacuum at 45°C to obtain descarbamoyl cefuroxime acid. The expected yield is approximately 71.3% with a purity of 90.9%.[4]
Step 3: Synthesis of Cefuroxime Acid
-
Suspend descarbamoyl cefuroxime acid (2.5 g, 0.0065 mol) in dry acetonitrile (12.5 mL).[4]
-
At 0-5°C, add chlorosulfonyl isocyanate (CSI, 2.0 mL, 0.0229 mol) over 15 minutes.[4]
-
Stir the mixture at 0-5°C for 60 minutes.[4]
-
Pour the clear solution into cold water (25 mL) and continue stirring at 25°C for 60 minutes.[4]
-
Adjust the pH to 7.5 with a 25% ammonia solution at 5°C and extract with ethyl acetate (50 mL).[4]
-
Treat the aqueous phase with activated carbon (1.0 g) at a pH between 5.0 and 5.5 at 5°C.[4]
-
The final Cefuroxime acid can be recovered by filtration, with an expected yield of up to 95%.[5]
Caption: Workflow for the synthesis of Cefuroxime.
Quantitative Data Summary
| Step | Precursor(s) | Product | Reagents | Key Conditions | Yield (%) | Purity (%) | Reference |
| Protocol 1 & 2 | 2-Acetylfuran | (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid | NaNO₂, H₂SO₄, HCl, Methoxyamine HCl | 65°C, then 10°C, pH 3 | - | 82.55% (cis) | [2] |
| Protocol 3, Step 1 | (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) | Activated SMIA | Oxalyl chloride, DMF/DMAC | 1.5 hours | 90 | - | [3] |
| Protocol 3, Step 2 (intermediate) | 7-ACA | 7-AHCA | NaOH, Methanol, Water | -40°C | 80.4 | - | [3] |
| Protocol 3, Step 2 (main) | Activated SMIA, 7-AHCA | Descarbamoyl Cefuroxime Acid | - | 0-2°C, then pH 2 | 71.3 | 90.9 | [4] |
| Protocol 3, Step 3 | Descarbamoyl Cefuroxime Acid | Cefuroxime Acid | Chlorosulfonyl isocyanate (CSI), Acetonitrile | 0-5°C | 95 | >95 | [5] |
| Overall Yield | 7-ACA, SMIA | Cefuroxime | - | 4-step process | 42 | - | [3] |
Logical Relationships in Cefuroxime Synthesis
The synthesis of Cefuroxime is a sequential process where the successful completion and purity of each step directly impacts the overall yield and quality of the final active pharmaceutical ingredient.
Caption: Key dependencies in Cefuroxime synthesis.
Conclusion
The synthesis of Cefuroxime relies heavily on the successful incorporation of the furan-containing side chain, which originates from this compound. The protocols provided herein offer a detailed guide for the key transformations involved in this process. Careful control of reaction conditions, including temperature, pH, and reagent stoichiometry, is paramount to achieving high yields and purity of the final Cefuroxime product. The quantitative data summarized in this document can serve as a valuable benchmark for process optimization and development in a research or industrial setting.
References
- 1. Synthesis, Characterization, Bioavailability and Antimicrobial Studies of Cefuroxime-Based Organic Salts and Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. gssrr.org [gssrr.org]
- 4. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 5. Cefuroxime synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of 2-(Furan-2-yl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(Furan-2-yl)-2-oxoacetic acid, a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic Cefuroxime.[1][2] The following sections detail common purification techniques, including recrystallization, acid-base extraction, and column chromatography, complete with experimental procedures and comparative data to aid in method selection and optimization.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method often involves a trade-off between purity, yield, and scalability. The following table summarizes typical results for the purification of this compound using different techniques. It is important to note that initial purity and the nature of impurities in the crude product can significantly influence the final outcome.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Scale | Notes |
| Recrystallization | 85-95 | >98 | 70-85 | Lab to Pilot | Effective for removing less soluble or more soluble impurities. Solvent selection is critical. |
| Acid-Base Extraction | 70-90 | 90-97 | 80-95 | Lab to Industrial | Highly effective for separating acidic products from neutral or basic impurities. |
| Column Chromatography | <70 | >99 | 20-50 | Lab Scale | Ideal for purifying complex mixtures and achieving very high purity, but often with lower yields and limited scalability. |
Experimental Protocols
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures.
Protocol for Recrystallization from a Mixed Solvent System (Toluene-Heptane)
-
Solvent Selection: Based on solubility tests, a mixed solvent system of toluene and heptane is effective for the recrystallization of this compound. Toluene acts as the primary solvent in which the compound is soluble when hot, while heptane serves as the anti-solvent.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of hot toluene (approximately 80-90 °C). Stir continuously until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-solvent: While the toluene solution is still hot, slowly add heptane dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents. The final product should be a pale yellow to off-white solid.
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group in this compound to separate it from neutral or basic impurities.
Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release the pressure from the evolved carbon dioxide.
-
Separation: Allow the layers to separate. The deprotonated 2-(Furan-2-yl)-2-oxoacetate salt will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.
-
Extraction of Aqueous Layer: Drain the aqueous layer into a clean flask. To maximize recovery, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.
-
Back-washing (Optional): To remove any entrained neutral impurities from the combined aqueous layers, wash with a small portion of fresh ethyl acetate. Discard the organic wash.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate out of the solution.[3][4][5]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Column Chromatography
Column chromatography is a high-resolution purification technique that separates compounds based on their differential adsorption to a stationary phase.
Protocol for Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 25:1 mixture of petroleum ether:ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading the Sample: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the petroleum ether:ethyl acetate (25:1) mixture, collecting fractions. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product as a yellow solid.
Visualizations
Figure 1. Workflow diagram illustrating the key steps in the purification of this compound by recrystallization, acid-base extraction, and column chromatography.
Figure 2. Decision-making flowchart for selecting a suitable purification method based on the initial purity of the crude this compound.
References
- 1. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Quantification of 2-(Furan-2-yl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Furan-2-yl)-2-oxoacetic acid, also known as 2-furylglyoxylic acid, is a key intermediate in the synthesis of various pharmaceuticals, most notably the cephalosporin antibiotic, Cefuroxime.[1][2] Accurate and precise quantification of this compound is critical for monitoring reaction kinetics, ensuring purity of synthetic intermediates, and for quality control in drug manufacturing processes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and UV-Vis Spectrophotometry.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value |
| Chemical Formula | C₆H₄O₄ |
| Molecular Weight | 140.09 g/mol [3] |
| Appearance | Solid |
| Melting Point | 92-97 °C |
| pKa | ~2.0 (estimated for the carboxylic acid) |
| UV λmax | ~270-280 nm (in acidic mobile phase, characteristic of the furan ring conjugated with the keto and carboxyl groups) |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous buffers. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note:
Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of this compound. The method's simplicity, precision, and accuracy make it suitable for routine analysis in quality control and process monitoring. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is performed at a UV wavelength where the analyte exhibits significant absorbance, ensuring good sensitivity.
Quantitative Data Summary: HPLC-UV
The following table summarizes the typical performance characteristics of a validated RP-HPLC-UV method for the quantification of this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~4.5 min |
Experimental Protocol: HPLC-UV Analysis
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 min |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared samples.
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of this compound, especially in complex matrices such as biological fluids. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and enhances specificity. For LC-MS/MS analysis, volatile mobile phase additives like formic acid are used instead of non-volatile buffers like phosphate.
Quantitative Data Summary: LC-MS/MS
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol: LC-MS/MS Analysis
1. Reagents and Materials:
-
Same as HPLC-UV, but with LC-MS grade solvents and formic acid.
-
Internal Standard (IS), e.g., a stable isotope-labeled analog of the analyte.
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative ESI |
| MRM Transitions | Precursor Ion (m/z): 139.0; Product Ions (m/z): 95.0, 67.0 |
4. Sample Preparation for Biological Matrices:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid-Liquid Extraction (LLE): Acidify 100 µL of plasma or serum with 10 µL of 1M HCl. Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness. Reconstitute as above.
-
Solid-Phase Extraction (SPE): Use a mixed-mode anion exchange SPE cartridge. Condition the cartridge with methanol and then water. Load the pre-treated sample. Wash with a low-polarity solvent to remove interferences. Elute the analyte with an acidified organic solvent. Evaporate and reconstitute.
LC-MS/MS analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility and polar nature of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[4][5] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization method for carboxylic acids. This method offers high sensitivity and specificity, particularly when operating in selected ion monitoring (SIM) mode.
Quantitative Data Summary: GC-MS (with Derivatization)
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Range | 10 - 500 ng/mL |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocol: GC-MS Analysis
1. Reagents and Materials:
-
This compound reference standard
-
BSTFA with 1% TMCS (derivatizing agent)
-
Pyridine or Acetonitrile (anhydrous, for derivatization)
-
Ethyl acetate (GC grade)
2. Instrumentation:
-
GC system with a split/splitless injector
-
Mass spectrometer (single quadrupole or ion trap)
3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Acquisition Mode | SIM (monitoring characteristic ions of the silylated derivative) |
4. Derivatization and Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., pyridine).
-
In a sealed vial, add an aliquot of the sample or standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
GC-MS analysis workflow with derivatization.
UV-Vis Spectrophotometry
Application Note:
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in simple matrices where interfering substances are minimal. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[6][7] This technique is particularly useful for at-line monitoring of reaction progress or for the analysis of bulk material where high concentrations are expected.
Quantitative Data Summary: UV-Vis Spectrophotometry
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Range | 5 - 50 µg/mL |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
Experimental Protocol: UV-Vis Spectrophotometry
1. Reagents and Materials:
-
This compound reference standard
-
Solvent (e.g., 0.1 M HCl, Methanol, or Water)
2. Instrumentation:
-
UV-Vis Spectrophotometer (dual beam recommended)
3. Method:
-
Determine λmax: Prepare a solution of this compound (e.g., 10 µg/mL) in the chosen solvent. Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standard solutions of known concentrations that bracket the expected concentration of the sample.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Prepare the sample solution in the same solvent and measure its absorbance at λmax.
-
Quantification: Determine the concentration of the sample from the calibration curve.
Logical relationship in UV-Vis spectrophotometry.
References
- 1. organomation.com [organomation.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. 2-Furylglyoxylic acid | C6H4O4 | CID 73846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review | Semantic Scholar [semanticscholar.org]
- 5. jfda-online.com [jfda-online.com]
- 6. What is a UV-Vis Spectrophotometer? [denovix.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for 2-(Furan-2-yl)-2-oxoacetic Acid in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Furan-2-yl)-2-oxoacetic acid, a key intermediate in the pharmaceutical industry. The document details its primary application in the synthesis of the broad-spectrum cephalosporin antibiotic, Cefuroxime, as well as its own synthesis and potential in broader drug discovery efforts. The protocols provided are detailed for practical laboratory application.
Overview of this compound
This compound, also known as 2-furylglyoxylic acid, is a critical building block in the synthesis of complex pharmaceutical molecules.[1] Its furan ring and α-keto acid functionality make it a versatile precursor for various chemical modifications.
Chemical Properties:
| Property | Value |
| CAS Number | 1467-70-5 |
| Molecular Formula | C₆H₄O₄ |
| Molecular Weight | 140.09 g/mol |
| Appearance | Light beige to very dark brown solid |
| Storage | 2-8°C, in a dark and dry place |
Application in the Synthesis of Cefuroxime
The most significant application of this compound in the pharmaceutical sector is as a key intermediate in the production of Cefuroxime.[1][2][3] Cefuroxime is a second-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections. The furan-containing side chain, derived from this compound, is crucial for its antibacterial activity.
The general synthetic route involves the conversion of this compound into an activated derivative, which is then used to acylate the 7-aminocephalosporanic acid (7-ACA) core.
Caption: General workflow for the synthesis of Cefuroxime.
Experimental Protocol: Synthesis of a Cefuroxime Intermediate
This protocol describes a representative procedure for the acylation of 7-aminocephalosporanic acid (7-ACA) with an activated derivative of this compound.
Materials:
-
This compound
-
Oxalyl chloride
-
7-Aminocephalosporanic acid (7-ACA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Aqueous sodium bicarbonate solution (5% w/v)
-
Dilute hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of this compound:
-
In a flame-dried two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.40 g, 10 mmol) in anhydrous DCM (50 mL).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise to the suspension over 15 minutes.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The resulting solution contains the acyl chloride derivative.
-
-
Acylation of 7-ACA:
-
In a separate flask, suspend 7-ACA (2.72 g, 10 mmol) in a mixture of DCM (50 mL) and water (50 mL).
-
Cool the 7-ACA suspension to 0°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared acyl chloride solution to the 7-ACA suspension dropwise over 30 minutes.
-
During the addition, maintain the pH of the reaction mixture between 5.0 and 6.0 by the controlled addition of a 5% aqueous sodium bicarbonate solution.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Cefuroxime precursor.
-
The crude product can be purified by crystallization or chromatography.
-
Expected Yield: The yield of the acylation step can vary but is typically in the range of 70-85%.
Table 1: Representative Reaction Parameters for Cefuroxime Intermediate Synthesis
| Parameter | Value |
| Reactant Ratio (Acid:7-ACA) | 1:1 to 1.2:1 |
| Acylating Agent | Oxalyl Chloride / Thionyl Chloride |
| Solvent | Dichloromethane / Acetone-Water |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 2 - 4 hours |
| pH Range | 5.0 - 6.5 |
| Typical Yield | 70 - 85% |
Application in Analytical Method Development and Quality Control
This compound is also utilized as a reference standard in the analytical method development and validation for Cefuroxime.[1] Its well-defined structure and properties allow for the accurate quantification of Cefuroxime and the identification of related impurities in pharmaceutical formulations.
Protocol: Preparation of a Standard Solution for HPLC Analysis
This protocol outlines the preparation of a stock and working standard solution of this compound for use in High-Performance Liquid Chromatography (HPLC) analysis.
Materials:
-
This compound (analytical standard grade)
-
HPLC grade methanol
-
HPLC grade water
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in HPLC grade methanol and make up the volume to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase used in the HPLC method.
-
For example, to prepare a 100 µg/mL working standard, transfer 10 mL of the stock solution to a 100 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filter the working standard solutions through a 0.45 µm syringe filter before injecting into the HPLC system.
-
Synthesis of this compound
An efficient one-pot synthesis of this compound from readily available furfural has been developed, making it a cost-effective starting material for pharmaceutical production.[3] This method avoids the use of highly toxic reagents like cyanide.
Caption: One-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis from Furfural
This protocol is based on a patented method for the one-pot synthesis of this compound.[3]
Materials:
-
Furfural
-
Nitromethane
-
Methanol
-
Water
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Copper(II) acetate
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Reaction flask with stirrer and reflux condenser
-
Air pump or source of compressed air
Procedure:
-
Step 1: Condensation Reaction
-
In a reaction flask, dissolve furfural (9.6 g, 100 mmol) in a mixture of methanol (40 mL) and water (160 mL).
-
Add nitromethane (6.1 g, 100 mmol), sodium hydroxide (0.4 g, 10 mmol), and a phase transfer catalyst (0.32 g, 1 mmol).
-
Stir the mixture at room temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Oxidative Cleavage
-
To the reaction mixture from Step 1, add acetic acid (200 mL) to adjust the solvent ratio of methanol:acetic acid:water to approximately 1:5:4.
-
Add copper(II) acetate (1.8 g, 10 mmol).
-
Heat the mixture to 90°C and bubble air through the solution for 3 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove methanol and acetic acid using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to 2-3 with hydrochloric acid.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product can be purified by recrystallization.
-
Table 2: Key Parameters for the One-Pot Synthesis
| Parameter | Value |
| Starting Material | Furfural |
| Reagents (Step 1) | Nitromethane, NaOH, Phase Transfer Catalyst |
| Reagents (Step 2) | Copper(II) Acetate, Air (O₂) |
| Reaction Temperature (Step 2) | 90 °C |
| Reaction Time (Step 2) | 3 hours |
| Reported Conversion Rate | 85-90% |
Broader Potential in Drug Discovery
While its primary role is in Cefuroxime synthesis, the furan-2-oxoacetic acid scaffold is of interest in broader drug discovery. Furan-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The reactivity of the furan ring and the keto-acid moiety allows for the generation of diverse chemical libraries for screening against various therapeutic targets. For instance, derivatives of furan-2-carboxylic acid have been investigated for their potential in treating type 2 diabetes.
Caption: Potential of the scaffold in drug discovery.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
One-Pot Synthesis of 2-(Furan-2-yl)-2-oxoacetic Acid from Furfural: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a key intermediate in the synthesis of various pharmaceuticals, starting from the readily available bio-based platform chemical, furfural. The synthesis involves a two-step sequence initiated by a Henry (nitroaldol) reaction between furfural and nitromethane, followed by a copper-catalyzed oxidative cleavage of the intermediate nitro-alcohol. This method offers a streamlined approach, avoiding the isolation of intermediates and potentially increasing overall efficiency. This application note includes a detailed experimental protocol, a summary of reaction parameters, and characterization data for the final product.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis from furfural, a renewable resource derived from lignocellulosic biomass, presents an attractive and sustainable alternative to petroleum-based routes. The one-pot methodology described herein combines a base-catalyzed carbon-carbon bond formation with a subsequent oxidation step in a single reaction vessel, thereby reducing solvent usage, purification steps, and overall reaction time.
Reaction Pathway
The one-pot synthesis proceeds through a two-step reaction sequence. The first step is a Henry reaction, where the acidic α-proton of nitromethane is removed by a base to form a nitronate anion. This nucleophile then attacks the carbonyl carbon of furfural to form a β-nitro-alcohol intermediate. In the second step, a copper salt catalyzes the oxidative conversion of the β-nitro-alcohol to the corresponding α-keto acid, this compound.
Caption: Reaction pathway for the one-pot synthesis of this compound.
Experimental Protocol
This protocol is based on a method described in the literature, which demonstrates a high conversion rate.[1]
Materials:
-
Furfural (99%)
-
Nitromethane (96%)
-
Methanol (ACS grade)
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Dodecyltrimethylammonium chloride (Phase Transfer Catalyst)
-
Copper(II) chloride (CuCl2)
-
Acetic Acid (Glacial)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate (ACS grade)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Henry Reaction
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve furfural (9.6 g, 100.0 mmol) in a mixture of methanol (40 mL) and deionized water (160 mL).
-
To this solution, add nitromethane (6.4 mL, 120.0 mmol, 1.2 eq), sodium hydroxide (0.40 g, 10.0 mmol, 0.1 eq), and dodecyltrimethylammonium chloride (2.63 g, 10.0 mmol, 0.1 eq).
-
Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Oxidation
-
To the reaction mixture from Step 1, add acetic acid (40 mL). This will adjust the solvent ratio of acetic acid:methanol:water to approximately 1:1:4.
-
Add copper(II) chloride (1.3 g, 10.0 mmol, 0.1 eq) to the mixture.
-
Heat the reaction mixture to 90°C and bubble air through the solution for 3 hours.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol and acetic acid from the reaction mixture using a rotary evaporator. This will result in an aqueous suspension containing the product.
-
Adjust the pH of the resulting solution to 3 using 1M hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel to obtain pure this compound.
Experimental Workflow
Caption: A visual representation of the one-pot experimental workflow.
Quantitative Data Summary
The following table summarizes the results from different examples of the one-pot synthesis of this compound as described in the patent literature.[1]
| Example | Furfural (mmol) | Base | Phase Transfer Catalyst | Copper Salt | Conversion Rate (%) |
| 1 | 10.0 | Potassium Hydroxide | Benzyltriethylammonium chloride | Copper(II) acetate monohydrate | 88 |
| 2 | 100.0 | Sodium Hydroxide | Dodecyltrimethylammonium chloride | Copper(II) chloride | 89 |
| 3 | 1000.0 | Sodium Hydroxide | Tetrabutylammonium chloride | Copper(II) acetate monohydrate | 89 |
Characterization Data of this compound
-
Appearance: Light brown to brown solid.[2]
-
Molecular Formula: C₆H₄O₄
-
Molecular Weight: 140.09 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ: 8.18 (d, J = 3.7 Hz, 1H), 7.87 (d, J = 1.0 Hz, 1H), 6.71 (dd, J = 3.7, 1.6 Hz, 1H).
-
Storage: Store at 2-8°C, protected from light.[3]
Conclusion
The one-pot synthesis of this compound from furfural offers an efficient and streamlined route to this important pharmaceutical intermediate. By combining the Henry reaction and a subsequent copper-catalyzed oxidation in a single reaction vessel, this method minimizes waste and simplifies the overall synthetic process. The provided protocol and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the sustainable production of key chemical building blocks.
References
Application Notes: Acylation Reactions Involving 2-(Furan-2-yl)-2-oxoacetic Acid in Drug Discovery
Introduction
2-(Furan-2-yl)-2-oxoacetic acid is a versatile bifunctional building block in medicinal chemistry. Its furan ring offers a platform for various substitutions, while the α-ketoacid moiety provides a key reactive handle for forming stable amide or ester linkages. This document outlines protocols for the application of this compound as an acylating agent, a common strategy in the synthesis of novel bioactive compounds. The primary focus is on amide bond formation, a cornerstone of drug development, to generate libraries of candidate molecules for screening and lead optimization. These protocols are intended for researchers and scientists in the field of drug development and organic synthesis.
Core Application: Amide Synthesis via Acylation
The most prevalent use of this compound in an acylation context is its role as a carboxylic acid partner in amide bond formation. The α-ketoacid functionality is a key pharmacophore in various enzyme inhibitors, including inhibitors of HIV-1 integrase, hepatitis C virus (HCV) NS5B polymerase, and indoleamine 2,3-dioxygenase (IDO1). The general reaction involves the activation of the carboxylic acid followed by nucleophilic attack from a primary or secondary amine to yield the corresponding amide.
General Reaction Scheme
The overall transformation for the acylation of an amine with this compound is depicted below. This reaction typically requires a coupling agent to activate the carboxylic acid.

Experimental Workflow
The process from starting materials to the final, purified product follows a standardized workflow in synthetic chemistry. This involves reaction setup, monitoring, workup, and purification, followed by analytical confirmation of the product's identity and purity.
Protocols: Synthesis of N-Aryl/Alkyl-2-(furan-2-yl)-2-oxoacetamides
This section provides a detailed protocol for the synthesis of a representative N-substituted 2-(furan-2-yl)-2-oxoacetamide using a common peptide coupling agent.
Materials and Reagents
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Detailed Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Activation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20 minutes. The solution should become homogeneous.
-
Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-16 hours).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted 2-(furan-2-yl)-2-oxoacetamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Representative Data
The following table summarizes typical reaction outcomes for the acylation of various amines with this compound under the conditions described above.
| Amine Substrate | Product | Solvent | Time (h) | Yield (%) |
| Aniline | N-phenyl-2-(furan-2-yl)-2-oxoacetamide | DMF | 4 | 85 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2-(furan-2-yl)-2-oxoacetamide | DMF | 5 | 89 |
| Benzylamine | N-benzyl-2-(furan-2-yl)-2-oxoacetamide | DMF | 3 | 92 |
| Piperidine | 1-(2-(Furan-2-yl)-2-oxoacetyl)piperidine | DMF | 2 | 95 |
| 4-Methoxybenzylamine | N-(4-methoxybenzyl)-2-(furan-2-yl)-2-oxoacetamide | DMF | 3.5 | 90 |
Application in Drug Development: Targeting Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of various enzymes. A notable example is their application as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune escape in cancer. IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.
IDO1 Signaling Pathway and Inhibition
In the tumor microenvironment, IDO1 expression is often upregulated. IDO1 depletes tryptophan, an essential amino acid for T-cell proliferation, and produces kynurenine metabolites that induce T-cell apoptosis. This creates an immunosuppressive environment that allows tumors to evade the immune system. Inhibitors based on the 2-(furan-2-yl)-2-oxoacetamide scaffold can block this activity, restoring T-cell function and promoting anti-tumor immunity.
Disclaimer: This document provides generalized information and protocols. Researchers should consult relevant literature and safety data sheets (SDS) before conducting any experiment. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Derivatization of 2-(Furan-2-yl)-2-oxoacetic Acid for Further Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2-(Furan-2-yl)-2-oxoacetic acid, a versatile building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a furan ring, a ketone, and a carboxylic acid, offers multiple reaction sites for the synthesis of a diverse range of derivatives. These derivatives are key intermediates in the preparation of pharmaceuticals, agrochemicals, and other specialty organic compounds. A notable application is in the synthesis of the broad-spectrum antibiotic Cefuroxime.[1][2]
Overview of Derivatization Strategies
The primary points of derivatization for this compound are the carboxylic acid and the ketone functionalities. The carboxylic acid can be readily converted into esters and amides, while the furan ring can undergo electrophilic substitution. This document will focus on the most common and synthetically useful derivatizations: esterification and amidation.
Synthesis of this compound
Before derivatization, a reliable synthesis of the starting material is crucial. A one-pot, two-step method starting from readily available furfural and nitromethane has been reported, offering a cost-effective and scalable approach suitable for industrial production.[2] This method avoids the use of highly toxic reagents like sodium cyanide, which were employed in older synthetic routes.[2]
Key Features of the Synthesis:
-
Starting Materials: Furfural and nitromethane.[2]
-
Reaction Type: One-pot, two-step reaction.[2]
-
Advantages: Mild reaction conditions, low-cost and readily available materials.[2]
A reported protocol achieves a conversion rate of 85-90%.[1] For instance, one specific example in a patent demonstrates a liquid phase detection conversion rate of 88-89%.
Derivatization Protocols
Esterification
Ester derivatives of this compound are valuable intermediates for further synthetic transformations, such as reactions with nucleophiles or in the synthesis of heterocyclic compounds. The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Table 1: Summary of Esterification of this compound
| Ester Product | Alcohol | Catalyst | Solvent | Reaction Time | Yield (%) |
| Methyl 2-(furan-2-yl)-2-oxoacetate | Methanol | H₂SO₄ | Methanol | 4-6 h | >90 (Typical) |
| Ethyl 2-(furan-2-yl)-2-oxoacetate | Ethanol | H₂SO₄ | Ethanol | 4-6 h | >90 (Typical) |
Experimental Protocol: Synthesis of Methyl 2-(furan-2-yl)-2-oxoacetate
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(furan-2-yl)-2-oxoacetate.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Amidation
Amide derivatives of this compound are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis of amides can be achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form the acyl chloride) or coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Table 2: Summary of Amidation of this compound
| Amide Product | Amine | Coupling Method | Solvent | Reaction Time | Yield (%) |
| 2-(Furan-2-yl)-N-phenyl-2-oxoacetamide | Aniline | Acyl Chloride | Dichloromethane | 2-4 h | High (Typical) |
| N-Benzyl-2-(furan-2-yl)-2-oxoacetamide | Benzylamine | EDC/HOBt | Dichloromethane | 12-18 h | Moderate to High (Typical) |
Experimental Protocol: Synthesis of 2-(Furan-2-yl)-N-phenyl-2-oxoacetamide via the Acyl Chloride
Step 1: Synthesis of 2-(Furan-2-yl)-2-oxoacetyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-(furan-2-yl)-2-oxoacetyl chloride is typically used directly in the next step without further purification.
Step 2: Synthesis of 2-(Furan-2-yl)-N-phenyl-2-oxoacetamide
Materials:
-
Crude 2-(Furan-2-yl)-2-oxoacetyl chloride (from Step 1)
-
Aniline
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
In a separate dry flask, dissolve aniline (1.0 eq) and a base such as triethylamine or pyridine (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the crude 2-(furan-2-yl)-2-oxoacetyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water, dilute HCl solution (e.g., 1 M HCl) to remove excess amine and base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude amide.
-
The product can be purified by recrystallization or column chromatography.
Further Synthesis and Applications
The ester and amide derivatives of this compound are versatile intermediates for the synthesis of more complex molecules, particularly heterocyclic compounds.
Synthesis of Cefuroxime Intermediate
A key application of this compound derivatives is in the synthesis of the antibiotic Cefuroxime. The synthesis involves the conversion of the keto group of a this compound derivative into an oxime ether, which is then coupled with the 7-aminocephalosporanic acid (7-ACA) core.
Caption: Synthetic pathway to Cefuroxime from this compound.
Synthesis of Substituted Furans
The ester derivatives can be used in reactions to introduce substituents onto the furan ring. For example, they can undergo Vilsmeier-Haack formylation or Friedel-Crafts acylation at the 5-position of the furan ring.
Synthesis of Other Heterocycles
The dicarbonyl moiety in the derivatives of this compound is a precursor for the construction of various heterocyclic rings, such as pyrazoles, isoxazoles, and pyridazines, through condensation reactions with appropriate binucleophiles like hydrazines, hydroxylamine, and diamines.
Experimental and Synthetic Workflows
A typical workflow for the derivatization and further synthesis involves a sequence of reaction, workup, and purification steps.
Caption: General experimental workflow for derivatization and further synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical entities. The protocols outlined in this document for its esterification and amidation provide a solid foundation for researchers in drug discovery and organic synthesis to access a diverse range of furan-containing molecules for various applications. The straightforward derivatization procedures, coupled with the potential for further elaboration of the resulting products, underscore the importance of this compound as a key building block in modern synthetic chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Furan-2-yl)-2-oxoacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Furan-2-yl)-2-oxoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include the oxidation of 2-acetylfuran, and pathways originating from furfural or 2-furancarboxylic acid. The oxidation of 2-acetylfuran is a widely employed strategy due to the commercial availability of the starting material.
Q2: Why is the furan ring prone to degradation during synthesis?
A2: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Under acidic conditions, the ring can be protonated, leading to a loss of aromaticity and subsequent nucleophilic attack by species such as water. This can result in acid-catalyzed ring-opening, forming acyclic dicarbonyl byproducts and potentially leading to polymerization, which significantly reduces the yield of the desired product.[1]
Q3: What are the primary safety concerns when synthesizing this compound?
A3: Several synthetic routes may involve hazardous reagents. For instance, methods employing selenium dioxide pose a toxicity risk, and reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[2] Some older or alternative methods might use highly toxic reagents like sodium cyanide, which should be handled with extreme caution and only by trained personnel with appropriate safety protocols in place. Additionally, strong oxidizing agents and acids require careful handling to prevent uncontrolled reactions and chemical burns.
Q4: Can this compound decarboxylate during synthesis or purification?
A4: Yes, α-keto acids are susceptible to decarboxylation, particularly under oxidative conditions or at elevated temperatures.[3] It is crucial to maintain controlled temperatures during the reaction and purification steps to minimize product loss. Purification methods like distillation should be avoided if the compound is thermally labile.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Cause 1.1: Furan Ring Degradation
-
Symptom: The reaction mixture turns dark or forms a tar-like substance. TLC analysis shows multiple spots, and the desired product spot is weak.
-
Explanation: The furan ring is likely undergoing acid-catalyzed ring opening, especially if the reaction is conducted in a strongly acidic medium or at elevated temperatures.[1][4]
-
Solution:
-
pH Control: If possible, perform the reaction under milder pH conditions.
-
Temperature Management: Maintain the lowest practical temperature for the reaction and workup.
-
Reduced Exposure Time: Minimize the time the furan-containing compounds are exposed to acidic conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Possible Cause 1.2: Incomplete Oxidation of 2-Acetylfuran
-
Symptom: TLC or GC analysis of the crude product shows a significant amount of unreacted 2-acetylfuran.
-
Explanation: The oxidizing agent may not be active enough, or the reaction time and temperature are insufficient for complete conversion.
-
Solution:
-
Check Reagent Quality: Ensure the oxidizing agent is fresh and has not degraded.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time while carefully monitoring for the formation of byproducts.
-
Stoichiometry: Ensure the correct stoichiometric ratio of the oxidizing agent to the starting material is used.
-
Possible Cause 1.3: Product Loss During Workup and Purification
-
Symptom: The yield of isolated, pure product is low despite good conversion in the reaction mixture.
-
Explanation: The product may be partially soluble in the aqueous phase during extraction, or it may "oil out" instead of crystallizing, making isolation difficult.
-
Solution:
-
Extraction: Saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction. Use a continuous liquid-liquid extractor for more efficient recovery.
-
Crystallization: If the product oils out, try redissolving it in a minimal amount of a suitable hot solvent and cooling it slowly. Seeding with a small crystal of the pure product can induce crystallization. A solvent/anti-solvent system can also be effective.
-
Problem 2: Difficulty in Purifying the Final Product
Symptom: The product fails to crystallize or "oils out".
-
Explanation: The presence of impurities can inhibit crystallization. Also, α-keto acids can be challenging to crystallize due to their polarity and potential for hydrogen bonding with residual solvents.
-
Solution:
-
Initial Purification: If significant impurities are present, first purify the crude product by column chromatography on silica gel using a suitable eluent system.
-
Solvent Selection for Crystallization: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Common choices include mixtures of a polar solvent (like ethyl acetate or acetone) with a nonpolar solvent (like hexanes or heptane).
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals or oiling out.[5]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.[5]
-
Data Presentation
Table 1: Comparison of Synthetic Routes to 2-Acetylfuran
| Synthetic Route | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Zinc Chloride (ZnCl₂) | Acetic Anhydride | Acetic Acid | 50 - 110 | 3 - 5 | 92.0 - 92.7 | 99.8 | High yield and purity, relatively low-cost catalyst.[6] | Requires post-reaction neutralization and extraction.[6] |
| Friedel-Crafts Acylation | Phosphoric Acid (H₃PO₄) | Acetic Anhydride | None (neat) | 70 | 5 | 89.0 | 99.2 | Simple procedure, avoids chlorinated solvents.[7] | Requires significant workup including extraction and washing.[7] |
| Friedel-Crafts Acylation | H-beta Zeolite | Acetic Anhydride | Nitromethane | 67 | 2 | 88.8 | ~100 (selectivity) | High selectivity, potential for continuous flow. | Catalyst may require specific preparation and activation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation
This protocol is adapted from a method utilizing phosphoric acid as a catalyst.[7]
Materials:
-
Furan
-
Acetic anhydride
-
85% Phosphoric acid
-
Chloroform
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
To a 100 mL flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add acetic anhydride (12.3 g, 0.12 mol) and 85% phosphoric acid (1.2 g).
-
With stirring, add furan (6.8 g, 0.1 mol) dropwise over approximately 1 hour at 25 °C.
-
After the addition is complete, heat the mixture to 70 °C and maintain this temperature for 5 hours.
-
Cool the reaction mixture to 50 °C and add 200 mL of water, stirring for 30 minutes.
-
Cool the mixture to below 30 °C and extract three times with 100 mL of chloroform.
-
Combine the organic layers and neutralize to a pH of approximately 6.5 with a 30% sodium hydroxide solution.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-acetylfuran can be purified by vacuum distillation.
Protocol 2: Oxidation of 2-Acetylfuran to this compound
This protocol is a general representation of the selenium dioxide oxidation method. Caution: Selenium compounds are toxic. Handle with care in a fume hood.
Materials:
-
2-Acetylfuran
-
Selenium dioxide (SeO₂)
-
Dioxane (or another suitable solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-acetylfuran in dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary depending on the scale and specific conditions.
-
Upon completion, cool the reaction mixture to room temperature.
-
The black selenium byproduct can be removed by filtration through a pad of celite.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude product is worked up by dissolving it in a suitable organic solvent and washing with water to remove any remaining water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude this compound is then purified by crystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Yield of 2-(Furan-2-yl)-2-oxoacetic Acid
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Furan-2-yl)-2-oxoacetic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the oxidation of 2-acetylfuran.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Oxidizing Agent: The oxidizing agent (e.g., Potassium Permanganate) may have degraded over time. | Use a fresh, finely ground batch of the oxidizing agent. |
| Insufficient Reaction Temperature: The activation energy for the oxidation is not being met. | Gradually increase the reaction temperature while carefully monitoring for the appearance of side products via TLC or LC-MS. | |
| Incorrect Stoichiometry: An insufficient amount of the oxidizing agent is being used. | Ensure the molar ratio of the oxidizing agent to the starting material is appropriate. A common starting point is a 2:1 molar ratio of KMnO₄ to 2-acetylfuran. | |
| Low Yield of Desired Product | Over-oxidation: The furan ring is susceptible to oxidative cleavage by strong oxidizing agents, leading to ring-opened byproducts.[1][2] | Carefully control the reaction temperature, keeping it as low as feasible. Add the oxidizing agent portion-wise to avoid localized high concentrations and exothermic reactions. |
| Side Reactions: Competing reactions may be consuming the starting material or the product. | Adjust the reaction conditions, such as solvent polarity or pH, to favor the desired reaction pathway. | |
| Product Degradation during Work-up: The product may be sensitive to the work-up conditions. | Ensure the work-up procedure is performed promptly and at a low temperature. Avoid strongly acidic or basic conditions if the product is unstable. | |
| Formation of a Brown Precipitate (MnO₂) that is Difficult to Remove | Fine Particle Size of MnO₂: The manganese dioxide byproduct can form very fine particles that are difficult to filter. | After the reaction is complete, add a co-solvent like celite or diatomaceous earth and stir for a short period before filtration. This can help to create a more filterable solid. Alternatively, a hot filtration can be attempted. |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction has not gone to completion. | Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. A slight excess of the oxidizing agent can also be considered. |
| Product is a Dark, Oily Substance Instead of a Solid | Presence of Impurities: The product is likely contaminated with polymeric or ring-opened byproducts. | Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent laboratory-scale method is the oxidation of 2-acetylfuran.[3] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and selenium dioxide (SeO₂).
Q2: Why is my reaction yield consistently low when using potassium permanganate?
A2: Low yields with KMnO₄ are often due to over-oxidation of the sensitive furan ring.[1] The reaction is highly exothermic and requires careful temperature control. Adding the KMnO₄ in small portions and maintaining a low reaction temperature are crucial for improving the yield.
Q3: What are the main side products to expect during the oxidation of 2-acetylfuran?
A3: The primary side products result from the oxidative cleavage of the furan ring, which can lead to the formation of maleic acid and other degradation products.[1] Incomplete oxidation can also leave unreacted 2-acetylfuran in the final product.
Q4: How can I effectively remove the manganese dioxide (MnO₂) byproduct after the reaction?
A4: MnO₂ can be challenging to filter. A common technique is to quench the reaction with a saturated solution of sodium bisulfite, which reduces the MnO₂ to the more soluble Mn²⁺ salts. Subsequent aqueous work-up can then easily remove these salts. Filtration through a pad of celite can also aid in removing the fine precipitate.
Q5: Is it possible to monitor the progress of the reaction?
A5: Yes, the reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the 2-acetylfuran spot and the appearance of the more polar this compound spot indicate the progression of the reaction.
Quantitative Data Summary
The following table summarizes various reported yields for the synthesis of this compound under different conditions.
| Starting Material | Oxidizing Agent/Method | Solvent/Conditions | Yield | Reference |
| Furfural and Nitromethane | One-pot synthesis with a copper salt catalyst | Methanol:Acetic acid:Water (1:1:4), 90°C | 85-90% (conversion rate) | [4] |
| 2-Acetylfuran | Not specified | Not specified | 22% |
Detailed Experimental Protocols
Protocol 1: Oxidation of 2-Acetylfuran using Potassium Permanganate
This protocol is a generalized procedure based on established methods for the oxidation of furan derivatives.[5]
Materials:
-
2-Acetylfuran
-
Potassium Permanganate (KMnO₄)
-
Acetone (or a mixture of t-butanol and water)
-
Sodium Bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-acetylfuran (1.0 eq) in acetone. Cool the solution to 0-5°C in an ice bath.
-
Addition of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (2.0-2.5 eq) in water. Slowly add the KMnO₄ solution to the stirred solution of 2-acetylfuran, maintaining the internal temperature below 10°C. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete when the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Work-up:
-
Cool the reaction mixture back to 0-5°C.
-
Slowly add a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless. This step reduces the MnO₂ to soluble Mn²⁺ salts.
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hot water or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
-
Visualizations
Troubleshooting Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yield.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 4. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 5. Preparation of carboxylate derivatives of terpyridine via the furan pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
identification of byproducts in 2-(Furan-2-yl)-2-oxoacetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting byproducts in the synthesis of 2-(Furan-2-yl)-2-oxoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common laboratory and industrial syntheses of this compound include the oxidation of 2-acetylfuran, the oxidation of furfural, and the Friedel-Crafts acylation of furan with an appropriate acylating agent like oxalyl chloride.
Q2: I am observing a significant amount of a dark, insoluble material in my Friedel-Crafts acylation reaction. What is it and how can I avoid it?
A2: This is likely due to the polymerization of furan, a common side reaction under the acidic conditions of the Friedel-Crafts reaction. To minimize this, consider using milder Lewis acids, lower reaction temperatures, and ensuring anhydrous conditions.
Q3: My oxidation of 2-acetylfuran is not going to completion and I'm isolating a significant amount of starting material. What can I do?
A3: Incomplete conversion can be due to several factors, including insufficient oxidant, non-optimal reaction temperature, or catalyst deactivation. Ensure you are using a sufficient molar excess of the oxidizing agent and that the reaction temperature is maintained at the optimal level for the chosen oxidant. If using a catalyst, consider catalyst loading and potential deactivation.
Q4: During the oxidation of furfural, I am getting a mixture of acidic products. How can I improve the selectivity for this compound?
A4: The oxidation of furfural can lead to various products, including 2-furoic acid and ring-opened products. The choice of oxidizing agent and reaction conditions is critical for selectivity. Milder, more selective oxidizing agents and carefully controlled temperature and pH can favor the formation of the desired product.
Troubleshooting Guides
This section provides troubleshooting for specific issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Oxidation of 2-Acetylfuran
The oxidation of the acetyl group of 2-acetylfuran is a direct route to this compound. A common method is the Riley oxidation using selenium dioxide (SeO₂).
Issue: Low yield of the desired product and formation of multiple byproducts.
Possible Causes & Solutions:
| Observation | Potential Byproduct | Identification | Troubleshooting Steps |
| Presence of a compound with a simpler NMR spectrum than the starting material. | 2-Furoic acid | See Table 2 for spectroscopic data. | This indicates over-oxidation and cleavage of the C-C bond. Reduce the reaction temperature or the amount of oxidant. |
| Isolation of a solid with a high melting point. | Furan-2,5-dicarboxylic acid | See Table 2 for spectroscopic data. | This suggests oxidation of the furan ring in addition to the acetyl group. Use a more selective oxidant or milder reaction conditions. |
| A complex mixture of unidentified products. | Ring-opened products (e.g., succinic acid derivatives) | Difficult to isolate and characterize from the mixture. | The furan ring is susceptible to opening under harsh oxidative and acidic conditions. Use a buffered reaction medium if possible and avoid strong mineral acids. |
Logical Troubleshooting Flow for Oxidation of 2-Acetylfuran:
Caption: Troubleshooting workflow for the oxidation of 2-acetylfuran.
Route 2: Friedel-Crafts Acylation of Furan
This route involves the reaction of furan with an acylating agent like oxalyl chloride in the presence of a Lewis acid catalyst.
Issue: Formation of a dark, insoluble tar-like substance.
Possible Cause & Solution:
| Observation | Potential Byproduct | Identification | Troubleshooting Steps |
| Dark, insoluble polymer or resin. | Furan Polymer/Resin | Insoluble in common organic solvents. Characterization is difficult but may show broad signals in solid-state NMR and complex IR spectra. | Furan is highly susceptible to polymerization under strong acidic conditions.[1] - Use milder Lewis acids (e.g., ZnCl₂, SnCl₄) instead of strong ones (e.g., AlCl₃). - Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). - Add the Lewis acid slowly to the reaction mixture. - Ensure strictly anhydrous conditions. |
Issue: Low yield with the formation of a water-soluble byproduct.
Possible Cause & Solution:
| Observation | Potential Byproduct | Identification | Troubleshooting Steps |
| Water-soluble byproduct, often with a different chromatographic behavior than the desired product. | Ring-opened products (e.g., succindialdehyde derivatives) | Can be complex to isolate and characterize. May show characteristic aldehyde and ketone peaks in NMR and IR if stable enough to be isolated. | The furan ring can undergo acid-catalyzed ring opening, especially in the presence of water. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Logical Troubleshooting Flow for Friedel-Crafts Acylation of Furan:
Caption: Troubleshooting workflow for the Friedel-Crafts acylation of furan.
Route 3: Oxidation of Furfural
This method involves the oxidation of the aldehyde group of furfural.
Issue: A mixture of acidic byproducts is formed.
Possible Causes & Solutions:
| Observation | Potential Byproduct | Identification | Troubleshooting Steps |
| A major byproduct that is a simple carboxylic acid. | 2-Furoic acid | See Table 2 for spectroscopic data. | This is a common byproduct from the oxidation of the aldehyde group without oxidation of the adjacent carbon. To favor the desired product, a two-step approach or a more specific oxidant system may be needed. A one-pot synthesis from furfural and nitromethane has been reported to give good conversion to this compound.[2] |
| Products indicating ring cleavage. | Maleic acid, Succinic acid | Can be identified by comparison with authentic samples (NMR, melting point). | Harsh oxidation conditions can lead to the cleavage of the furan ring. Use milder oxidants and control the reaction temperature carefully. |
Data Presentation
Table 1: Common Byproducts in this compound Synthesis
| Byproduct Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Synthetic Route of Formation |
| 2-Furoic acid |
| C₅H₄O₃ | 112.08 | Oxidation of 2-acetylfuran, Oxidation of furfural |
| Furan-2,5-dicarboxylic acid |
| C₆H₄O₅ | 156.09 | Oxidation of 2-acetylfuran |
| Furan Polymer/Resin | Complex mixture of oligomers/polymers | Variable | Variable | Friedel-Crafts acylation of furan |
| Succinic acid |
| C₄H₆O₄ | 118.09 | Oxidation of furfural (ring opening) |
| 2,5-Diacetylfuran |
| C₈H₈O₃ | 152.15 | Friedel-Crafts acylation of furan (polyacylation) |
Table 2: Spectroscopic Data for Identification of Key Byproducts
| Compound | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 2-Furoic acid | (DMSO-d₆) 12.36 (s, 1H), 7.90 (dd, J=1.6, 0.8 Hz, 1H), 7.22 (dd, J=3.5, 0.8 Hz, 1H), 6.64 (dd, J=3.5, 1.6 Hz, 1H)[3] | (DMSO-d₆) 159.8, 147.4, 145.4, 118.2, 112.5[3] | ~3100-2500 (O-H), ~1680 (C=O), ~1580, 1470 (C=C) | 112 (M⁺) |
| Furan-2,5-dicarboxylic acid | (DMSO-d₆) 13.5 (br s, 2H), 7.35 (s, 2H) | (DMSO-d₆) 159.5, 148.0, 120.0 | ~3100-2500 (O-H), ~1680 (C=O), ~1570, 1470 (C=C) | 156 (M⁺) |
| 2,5-Diacetylfuran | (CDCl₃) 7.23 (s, 2H), 2.48 (s, 6H) | (CDCl₃) 186.8, 153.7, 118.9, 26.1 | ~1670 (C=O), ~1560, 1470 (C=C) | 152 (M⁺) |
| Succinic acid | (D₂O) 2.62 (s, 4H) | (D₂O) 177.5, 30.9 | ~3200-2500 (O-H), ~1700 (C=O) | 118 (M⁺) |
Experimental Protocols
Synthesis of this compound via Oxidation of 2-Acetylfuran (Riley Oxidation)
Materials:
-
2-Acetylfuran
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran (1 equivalent) in a minimal amount of dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Add a small amount of water (e.g., 5% v/v of dioxane).
-
Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC or GC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The black precipitate of elemental selenium is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the dioxane.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound via Friedel-Crafts Acylation of Furan
Materials:
-
Furan
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DCM and the Lewis acid (e.g., AlCl₃, 1.1 equivalents).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of oxalyl chloride (1.05 equivalents) in anhydrous DCM to the cooled suspension.
-
Stir the mixture for 15-20 minutes at -78 °C.
-
Slowly add a solution of furan (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.[4][5]
One-Pot Synthesis of this compound from Furfural
Materials:
-
Furfural
-
Nitromethane
-
Potassium hydroxide
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
-
Water
-
Copper(II) salt (e.g., copper(II) acetate)
-
Acetic acid
Procedure:
-
Dissolve furfural (1 equivalent), nitromethane (1.2 equivalents), potassium hydroxide (0.1 equivalents), and a phase-transfer catalyst (0.1 equivalents) in a mixture of methanol and water.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the first step is complete, add a copper(II) salt (e.g., 0.1 equivalents) and acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the progress of the second step by TLC.
-
After the reaction is complete, cool the mixture and remove the volatile solvents under reduced pressure.
-
The resulting residue can be worked up by acidification and extraction with an organic solvent to isolate the crude this compound.[2]
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized for specific laboratory conditions. Always perform a thorough risk assessment before conducting any chemical synthesis.
References
stability and degradation of 2-(Furan-2-yl)-2-oxoacetic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-(Furan-2-yl)-2-oxoacetic acid under common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around the reactivity of the furan ring. The furan moiety is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and polymerization. Additionally, at elevated temperatures, the compound may undergo decarboxylation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The solid material should be kept in a tightly sealed container to protect it from moisture and light.
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is most stable in neutral to mildly acidic aqueous solutions. In strongly acidic solutions (pH < 2), the furan ring is prone to acid-catalyzed hydrolysis, which can initiate degradation. In strongly basic solutions (pH > 10), while the carboxylate salt is stable, prolonged exposure may lead to other unforeseen reactions. For synthetic applications, a pH range of 3-7 is generally recommended for reactions in aqueous media.
Q4: Can this compound undergo polymerization?
A4: Yes, under certain conditions, particularly in the presence of strong acids and/or high temperatures, the furan ring of this compound can polymerize. This is a common side reaction for many furan derivatives and can lead to the formation of dark, insoluble materials, resulting in reduced yields and purification challenges.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation products depend on the conditions. Under harsh acidic conditions, ring-opened products are expected. At high temperatures, decarboxylation to form 2-furylglyoxylic acid and subsequently other furan derivatives is a likely pathway.
Troubleshooting Guides
Issue 1: Reaction mixture turns dark brown or black.
-
Possible Cause: Polymerization of the furan ring is likely occurring. This is often initiated by strong acidic conditions, high localized temperatures, or the presence of certain Lewis acids.
-
Troubleshooting Steps:
-
Moderate Acidity: If the reaction requires acidic conditions, consider using a weaker acid or a buffered system to maintain a less aggressive pH.
-
Temperature Control: Maintain strict temperature control throughout the reaction. Use an ice bath to manage exothermic additions and prevent temperature spikes.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can contribute to color formation.
-
Purification: If polymerization has occurred, purification may be challenging. Column chromatography on silica gel with a suitable solvent system can be attempted to separate the desired product from the polymeric byproducts.
-
Issue 2: Low yield of the desired product.
-
Possible Cause: This could be due to several factors, including incomplete reaction, degradation of the starting material or product, or competing side reactions.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time.
-
Re-evaluate Reagents: Ensure the purity and reactivity of all reagents. Moisture can be particularly detrimental in many reactions.
-
Check for Degradation: Analyze a sample of the reaction mixture for the presence of known degradation products. If degradation is significant, adjust the reaction conditions (e.g., lower temperature, different solvent, shorter reaction time).
-
Optimize Stoichiometry: Vary the stoichiometry of the reactants to find the optimal ratio for product formation.
-
Issue 3: Formation of unexpected side products.
-
Possible Cause: The reactivity of the furan ring can lead to various side reactions, such as electrophilic substitution or Diels-Alder reactions, depending on the other reagents and conditions.
-
Troubleshooting Steps:
-
Characterize Side Products: Isolate and characterize the major side products using techniques like NMR and mass spectrometry to understand the competing reaction pathways.
-
Protecting Groups: If a specific part of the this compound molecule is interfering with the desired reaction, consider using a suitable protecting group strategy.
-
Modify Reaction Conditions: Altering the solvent, temperature, or catalyst can often change the selectivity of a reaction and favor the formation of the desired product.
-
Data Presentation
Table 1: General Stability Profile of this compound
| Condition | Stability | Potential Degradation Pathways |
| pH | ||
| < 2 (Strongly Acidic) | Low | Acid-catalyzed ring-opening, Polymerization |
| 3 - 6 (Mildly Acidic) | High | Minimal degradation |
| 7 (Neutral) | High | Stable |
| > 8 (Basic) | Moderate | Potential for other base-mediated reactions |
| Temperature | ||
| < 40°C | High | Generally stable |
| 40°C - 80°C | Moderate | Increased risk of side reactions |
| > 100°C | Low | Decarboxylation, Polymerization |
| Light | ||
| Exposed to UV/Visible | Moderate | Potential for photochemical degradation |
| Stored in Dark | High | Stable |
| Atmosphere | ||
| Air | Moderate | Potential for oxidation over long term |
| Inert (N₂, Ar) | High | Stable |
Note: This table provides a qualitative summary based on the known chemistry of furan compounds. Specific quantitative data for this compound is not extensively available in public literature.
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., pH 2, 4, 7, 9)
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Water bath or incubator
-
HPLC or LC-MS system
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Sample Preparation: In separate volumetric flasks, add a known volume of the stock solution to each buffer to achieve the desired final concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each prepared sample by HPLC or LC-MS to determine the initial concentration and purity of this compound.
-
Incubation: Place the flasks in a temperature-controlled environment (e.g., 25°C, 40°C, 60°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours), withdraw an aliquot from each sample, quench any reaction if necessary (e.g., by neutralization or dilution), and analyze by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of remaining compound can be calculated relative to the initial concentration. The appearance of new peaks will indicate the formation of degradation products.
Protocol 2: Analytical Method for Detecting Degradation Products
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Example Gradient: Start with 95% water / 5% acetonitrile, and ramp to 5% water / 95% acetonitrile over 20 minutes.
Detection:
-
UV detection at a wavelength where this compound has a strong absorbance (e.g., 270 nm).
-
MS detection can provide molecular weight information of the parent compound and any degradation products.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Technical Support Center: Purification of α-Keto Acids from Furan Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of α-keto acids from furan precursors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during this process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of α-keto acids synthesized from furan precursors.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| P-AKA-001 | Low yield of purified α-keto acid | 1. Degradation of the α-keto acid: α-Keto acids are inherently unstable and susceptible to decarboxylation, especially at elevated temperatures or non-optimal pH. 2. Incomplete extraction: The polarity of the α-keto acid may lead to poor partitioning into the organic solvent during liquid-liquid extraction. 3. Adsorption onto purification media: The polar nature of α-keto acids can cause irreversible binding to silica gel during column chromatography. 4. Formation of humins: Acid-catalyzed dehydration of furan precursors often leads to the formation of insoluble, polymeric byproducts known as humins, which can trap the desired product.[1][2][3] | 1. Maintain low temperatures throughout the purification process. Work up reactions and perform extractions on ice. For chromatography, consider using a chilled solvent system. Maintain a neutral pH during workup and purification to minimize acid- or base-catalyzed degradation.[4] 2. Adjust the pH of the aqueous layer to suppress the ionization of the carboxylic acid group, thereby increasing its solubility in the organic phase. Use a more polar organic solvent for extraction, such as ethyl acetate. 3. Use a less acidic stationary phase for chromatography, such as neutral alumina, or deactivate silica gel with a small percentage of a polar solvent like methanol in the eluent. Alternatively, consider reverse-phase chromatography. 4. Neutralize any acidic catalysts with a weak base before concentration or distillation.[5] Consider performing a preliminary filtration or centrifugation step to remove solid humins before proceeding with extraction or chromatography. |
| P-AKA-002 | Product discoloration (darkening) during purification | 1. Oxidation: α-Keto acids can be susceptible to oxidation, which is often accelerated by exposure to air and light. 2. Residual furanic impurities: Unreacted furan precursors or furanic side-products can polymerize or degrade, causing discoloration. 3. Humin formation: The continued presence of acidic conditions and heat can promote the formation of colored humin polymers.[1][2][5] | 1. Handle and store the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. Ensure complete removal of furanic starting materials and byproducts through efficient extraction and chromatography. Monitor purity by TLC or HPLC. 3. Thoroughly neutralize the reaction mixture before any heating steps. Use vacuum distillation at the lowest possible temperature to remove solvents.[5] |
| P-AKA-003 | Co-elution of impurities during column chromatography | 1. Similar polarity of product and impurities: Side-products from the furan oxidation, such as other organic acids or dicarbonyl compounds, may have similar polarities to the target α-keto acid. 2. Tailing of the product peak: The acidic nature of the α-keto acid can lead to strong interactions with the stationary phase, causing peak tailing and overlap with impurities. | 1. Optimize the solvent system for chromatography. A gradient elution may be necessary to resolve compounds with close retention times. Consider using a different stationary phase (e.g., reverse-phase C18). 2. Add a small amount of a modifying acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the α-keto acid and reduce tailing. |
| P-AKA-004 | Difficulty in recrystallizing the final product | 1. Presence of oily impurities: Residual solvents or non-crystalline byproducts can inhibit crystal formation. 2. Inappropriate solvent choice: The solubility profile of the α-keto acid may not be suitable for the chosen recrystallization solvent. 3. Product is an oil at room temperature: Some α-keto acids are not solids at ambient temperatures. | 1. Perform an additional purification step, such as a wash with a non-polar solvent (e.g., hexanes) to remove oily residues before attempting recrystallization. 2. Systematically screen different solvents and solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4] Consider using a solvent pair, such as ethanol/water or acetone/hexanes.[3] 3. If the product is an oil, purification by chromatography is a more suitable method than recrystallization. |
Frequently Asked Questions (FAQs)
Q1: Why are α-keto acids derived from furan precursors particularly challenging to purify?
The purification of α-keto acids from furan precursors presents a unique set of challenges due to a combination of factors:
-
Inherent Instability of α-Keto Acids: These molecules are prone to degradation, primarily through decarboxylation, which can be accelerated by heat and non-neutral pH conditions. This instability necessitates careful handling and purification under mild conditions.
-
Formation of Complex Side-Products: The synthesis of α-keto acids from furans often involves oxidation, which can lead to a variety of side-products, including other organic acids and dicarbonyl compounds. These byproducts may have similar physical properties to the target α-keto acid, making separation difficult.
-
Humin Formation: A significant challenge in furan chemistry is the tendency for furanic compounds to undergo acid-catalyzed polymerization to form dark, insoluble materials called humins.[1][2][3] These can contaminate the product and reduce yields.
-
Polarity: The presence of both a carboxylic acid and a ketone functional group makes α-keto acids highly polar. This can lead to issues during extraction and chromatographic purification, such as poor solubility in common organic solvents and strong adsorption to polar stationary phases like silica gel.
Q2: What are "humins" and how can I remove them?
Humins are complex, dark-colored, and often insoluble polymeric byproducts that are commonly formed during the acid-catalyzed conversion of carbohydrates and furans.[1][2][3] Their formation can significantly reduce the yield and purity of the desired α-keto acid.
Strategies for Humin Removal:
-
Prevention: The most effective strategy is to minimize their formation in the first place. This can be achieved by carefully controlling reaction conditions, such as temperature and reaction time, and by neutralizing any acid catalysts as soon as the reaction is complete.[5]
-
Filtration/Centrifugation: As humins are often insoluble, a simple filtration or centrifugation of the crude reaction mixture can remove a significant portion of these impurities before further workup.
-
Liquid-Liquid Extraction: While humins themselves are largely insoluble, some smaller, soluble oligomers may be present. A well-chosen liquid-liquid extraction protocol can help to separate the more polar α-keto acid from these less polar humin precursors.
-
Adsorption: In some cases, treatment with activated carbon can be used to adsorb colored humin impurities from a solution of the crude product. However, care must be taken as activated carbon can also adsorb the desired α-keto acid.
Q3: What is the best chromatographic technique for purifying α-keto acids?
The choice of chromatographic technique depends on the specific α-keto acid and the impurities present.
-
Normal-Phase Column Chromatography: This is a common technique, typically using silica gel as the stationary phase. However, the acidic nature of α-keto acids can lead to strong interactions with the silica, causing peak tailing and potential degradation. To mitigate this, the silica gel can be deactivated by adding a small amount of a polar solvent like methanol to the eluent, or a small amount of acid (e.g., acetic acid) can be added to the mobile phase to suppress ionization of the product.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is often more suitable for polar compounds like α-keto acids. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Ion-Exchange Chromatography: This technique can be very effective for separating acidic compounds. Anion-exchange chromatography is particularly well-suited for the purification of α-keto acids.
Q4: Should I consider derivatization for the purification of α-keto acids?
While derivatization is more commonly used for the analysis of α-keto acids to improve their stability and volatility for techniques like GC-MS, it can also be a viable strategy for purification in certain cases.[6]
-
Advantages: Converting the α-keto acid to a less polar and more stable derivative (e.g., an ester or an oxime) can make it easier to handle and purify by standard chromatographic methods. The derivative can then be converted back to the α-keto acid in a subsequent step.
-
Disadvantages: This approach adds extra steps to the overall synthesis, which can reduce the overall yield. The derivatization and de-derivatization reactions must be high-yielding and clean to be effective.
Q5: How can I confirm the purity of my final α-keto acid product?
A combination of analytical techniques should be used to confirm the purity of the purified α-keto acid:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample by measuring the area of the product peak relative to any impurity peaks. Coupling the HPLC to a mass spectrometer (LC-MS) can provide mass information for the main peak and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often used for purity assessment after derivatization of the α-keto acid to make it more volatile.[6]
-
Melting Point: For solid α-keto acids, a sharp melting point close to the literature value is a good indicator of high purity.
Data Presentation
The following tables summarize quantitative data on the purification of α-keto acids. Note: Data for the direct purification from furan precursors is limited in the literature; therefore, representative data for α-keto acid purification is presented.
Table 1: Comparison of Purification Methods for α-Ketoglutaric Acid
| Purification Method | Starting Material | Yield (%) | Purity | Reference |
| Recrystallization (Acetone-Benzene) | Crude α-ketoglutaric acid | >90% (of crude) | m.p. 109-110°C | --INVALID-LINK-- |
| Ion-Exchange Chromatography | Crude aqueous solution | ~75% (overall) | Not specified | US Patent US20120095261A1 |
Table 2: HPLC Conditions for α-Keto Acid Analysis
| Parameter | Method 1 (Fluorescence Detection after Derivatization) [7] | Method 2 (UV Detection after Derivatization) [8] |
| Column | Inertsil ODS-4V (250 x 3.0 mm, 5.0 µm) | Zorbax C18 (150 x 4.6 mm) |
| Mobile Phase | Gradient of Methanol and Water | Isocratic: Methanol/Water/Acetonitrile/Tetrahydrofuran (38.4:60:1:0.6) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Detection | Fluorescence (Ex: 367 nm, Em: 446 nm) | UV (255 nm) |
| Derivatizing Agent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | meso-stilbenediamine (SDA) |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for α-Keto Acid Purification
This protocol describes a general procedure for the extractive workup of a reaction mixture containing an α-keto acid.
Materials:
-
Crude reaction mixture
-
Deionized water
-
Organic solvent (e.g., ethyl acetate, diethyl ether)
-
Aqueous base (e.g., saturated sodium bicarbonate solution)
-
Aqueous acid (e.g., 1 M HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching and Initial Extraction:
-
Cool the crude reaction mixture in an ice bath.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Acid-Base Extraction to Isolate the α-Keto Acid:
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate (or another weak base) to extract the acidic α-keto acid into the aqueous layer. Repeat this extraction 2-3 times.
-
Combine the aqueous basic extracts. The organic layer, containing neutral and basic impurities, can be discarded.
-
Carefully acidify the combined aqueous extracts with a suitable acid (e.g., 1 M HCl) to a pH of ~2. This will protonate the α-keto acid, making it less water-soluble.
-
Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine the organic layers containing the purified α-keto acid.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified α-keto acid.
-
Protocol 2: Recrystallization of a Solid α-Keto Acid
This protocol provides a general method for the recrystallization of a solid α-keto acid.
Materials:
-
Crude solid α-keto acid
-
Recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the α-keto acid is soluble at high temperatures but sparingly soluble at low temperatures.[4] Common solvents include water, ethanol, acetone, or mixtures like ethanol/water or acetone/hexanes.[3]
-
Dissolution:
-
Place the crude α-keto acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary): If there are insoluble impurities (like humins), perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry completely under vacuum.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of α-keto acids from furan precursors.
Caption: Troubleshooting logic for addressing impure α-keto acid products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
preventing decarboxylation as a side reaction in furan-2-yl-2-oxoacetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of furan-2-yl-2-oxoacetic acid. The focus is on preventing the common side reaction of decarboxylation to maximize the yield and purity of the desired α-keto acid, a critical intermediate in pharmaceuticals like Cefuroxime.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decarboxylation during the synthesis of furan-2-yl-2-oxoacetic acid?
Decarboxylation is the loss of a carboxyl group (-COOH) as carbon dioxide (CO₂). For α-keto acids like furan-2-yl-2-oxoacetic acid, this side reaction is primarily initiated by heat. Studies on the structurally similar 2-furoic acid show that thermal decarboxylation is activated at temperatures around 140-160 °C.[1] Oxidative conditions can also promote decarboxylation.
Q2: What is the main byproduct of decarboxylation in this synthesis?
The primary byproduct of the decarboxylation of furan-2-yl-2-oxoacetic acid is 2-acetylfuran. This occurs through the loss of the carboxylic acid group.
Q3: How does pH affect the stability of furan-2-yl-2-oxoacetic acid?
Q4: Are there specific catalysts that can minimize decarboxylation?
Yes, the choice of catalyst and reaction conditions plays a crucial role. For instance, in a one-pot synthesis starting from furfural, the use of a copper salt like copper acetate as a catalyst in a mixed solvent system (methanol, acetic acid, and water) at 90°C has been optimized to achieve a high conversion rate, implicitly minimizing side reactions like decarboxylation.[1] For the acylation of furan to 2-acetylfuran (a precursor), using zinc chloride as a catalyst in the presence of acetic acid has been shown to reduce furan polymerization, a related side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of furan-2-yl-2-oxoacetic acid and presence of 2-acetylfuran. | Excessive reaction temperature. | Maintain the reaction temperature below the threshold for significant decarboxylation. For syntheses involving heating, aim for the lowest effective temperature. For example, a one-pot synthesis from furfural is optimized at 90°C.[2] |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat. | |
| Inappropriate pH during workup or purification. | During aqueous workup, maintain a mildly acidic pH (around 3-5). Avoid strongly acidic or basic conditions that can catalyze decarboxylation. | |
| Formation of dark, tarry residue in the reaction mixture. | Polymerization of furan starting material or product. | Use of milder reaction conditions and appropriate catalysts can prevent polymerization. For instance, adding acetic acid in Friedel-Crafts acylation of furan can suppress autopolymerization. |
| Product degradation at high temperatures. | Promptly cool the reaction mixture after completion and proceed with purification. If distillation is used for purification of intermediates, employ vacuum distillation to lower the boiling point. | |
| Difficulty in separating furan-2-yl-2-oxoacetic acid from 2-acetylfuran. | Similar polarities of the product and byproduct. | Purification can be achieved through column chromatography on silica gel. A gradient elution with a solvent system like petroleum ether/ethyl acetate may be effective. Recrystallization from a suitable solvent is another option if the product is a solid and the byproduct is an oil. |
Experimental Protocols
Protocol 1: One-Pot Synthesis from Furfural
This method involves a two-step, one-pot reaction starting from furfural and nitromethane.
Step 1: Synthesis of 1-(furan-2-yl)-2-nitroethanol
-
In a reaction vessel, combine furfural, nitromethane, a base (e.g., sodium hydroxide), and a phase transfer catalyst in a methanol/water solvent system.
-
Stir the reaction at room temperature (around 25°C) for approximately 5 hours.
Step 2: Oxidative Conversion to furan-2-yl-2-oxoacetic acid
-
To the solution from Step 1, add acetic acid and water to adjust the solvent ratio.
-
Add a divalent copper salt, such as copper acetate.
-
Heat the mixture to 90°C with aeration for about 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove methanol and acetic acid using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to 3 with hydrochloric acid.
-
The resulting solution containing furan-2-yl-2-oxoacetic acid can be used directly in the next step or extracted with an organic solvent like ethyl acetate for isolation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Furfural | [2] |
| Key Reagents | Nitromethane, Copper Acetate | [2] |
| Reaction Temperature | Step 1: 25°C; Step 2: 90°C | [2] |
| Reaction Time | Step 1: 5h; Step 2: 3h | [2] |
| Final pH | 3 | [2] |
| Conversion Rate | 85-90% | [2] |
Protocol 2: Oxidation of 2-Acetylfuran
This method involves the oxidation of 2-acetylfuran to the corresponding α-keto acid.
-
Dissolve 2-acetylfuran in a suitable solvent.
-
Add an oxidizing agent. Common oxidizing agents for converting methyl ketones to α-keto acids include selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).
-
The reaction conditions (temperature, time) will depend on the chosen oxidizing agent and should be carefully controlled to avoid over-oxidation or decarboxylation. Low to moderate temperatures are generally preferred.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and perform an appropriate workup to isolate the acidic product. This typically involves extraction into a basic aqueous solution, followed by acidification and extraction into an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
troubleshooting low conversion rates in 2-(Furan-2-yl)-2-oxoacetic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 2-(Furan-2-yl)-2-oxoacetic acid.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis and subsequent reactions of this compound.
Question: My reaction to synthesize this compound from furfural is showing low conversion. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in the synthesis of this compound from furfural, often proceeding through a 1-(furan-2-yl)-2-nitroethanol intermediate, can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Catalyst Performance: The oxidation of the nitroalkanol intermediate is frequently catalyzed by a divalent copper salt, such as copper(II) acetate.[1][2]
-
Catalyst Choice: While various copper salts can be used (e.g., sulfate, chloride, bromide, nitrate), copper(II) acetate is often preferred.[1][2] Ensure you are using an appropriate catalyst.
-
Catalyst Loading: An insufficient amount of catalyst will lead to an incomplete reaction. A typical protocol suggests a 10% molar ratio of the copper salt relative to the starting furfural.[2]
-
Catalyst Quality: Ensure the copper salt is of high purity and has been stored correctly to prevent deactivation.
-
-
Incorrect Reaction Conditions: Temperature and reaction time are critical parameters.
-
Temperature: The oxidation step is typically conducted at an elevated temperature, for instance, 90°C.[1][2] Lower temperatures may result in a sluggish or incomplete reaction.
-
Reaction Time: A reaction time of approximately 3 hours at the target temperature is generally recommended.[1][2] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure it has gone to completion.
-
Aeration: The oxidation step requires the presence of air (oxygen). Ensure the reaction mixture is being adequately stirred and exposed to air, for example, by bubbling air through the solution.[2]
-
-
Issues with the Intermediate Formation: The first step, the formation of 1-(furan-2-yl)-2-nitroethanol from furfural and nitromethane, can also be a source of low overall yield.
-
Phase Transfer Catalyst: This step often employs a phase transfer catalyst. The choice of catalyst can be important, with options including benzyltriethylammonium chloride (TEBA) and dodecyltrimethylammonium chloride.[2]
-
Reaction pH: The pH of the reaction mixture after the oxidation step needs to be adjusted to an acidic pH (around 3) with an acid like HCl to isolate the final product.[2]
-
Question: I am observing significant byproduct formation in my reaction. How can I improve the selectivity towards this compound?
Answer:
Byproduct formation can arise from several sources, including side reactions of the starting materials, intermediates, or the product itself.
Strategies to Improve Selectivity:
-
Control of Reaction Temperature: Overheating can lead to thermal degradation of the furan ring or promote side reactions.[3] Maintain precise temperature control throughout the reaction.
-
Purity of Starting Materials: Impurities in the starting furfural or other reagents can lead to unwanted side products. Use purified reagents to minimize these effects.
-
Alternative Synthetic Routes: If selectivity issues persist, consider alternative synthetic strategies. For example, the oxidation of 2-furylacetic acid using a catalyst system like tricobalt tetroxide and TEMPO with oxygen can yield the desired product with high selectivity (>90% yield).[1][4] Another route involves the cyanation of 2-furancarbonyl chloride followed by hydrolysis, although this involves the use of highly toxic sodium cyanide.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent synthetic routes include:
-
From Furfural: A two-step, one-pot reaction involving the condensation of furfural with nitromethane to form 1-(furan-2-yl)-2-nitroethanol, followed by oxidation using a copper(II) salt in the presence of air.[1][2]
-
From 2-Furylacetic Acid: The oxidation of 2-furylacetic acid using a catalyst system such as tricobalt tetroxide, TEMPO, and oxygen.[1][4]
-
From 2-Furancarboxylic Acid: This method involves the conversion of 2-furancarboxylic acid to its acyl chloride, followed by reaction with a cyanide source and subsequent hydrolysis. This route is less favored due to the use of highly toxic reagents.[1][2]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by suitable analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.[5]
Q3: What are the key safety precautions when working with the reagents for the synthesis of this compound?
A3: Many of the reagents used are hazardous. For example, furan and acetic anhydride are flammable and toxic.[5] Reactions involving highly toxic substances like sodium cyanide must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can this reaction be performed using biocatalysis?
A4: Yes, biocatalytic methods are being explored. For instance, a two-step biocatalytic process has been reported for the conversion of furfural and formaldehyde to this compound using a pyruvate decarboxylase.[6] Engineering enzymes like galactose oxidase also shows promise for this synthesis.[6]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound and Related Furan Derivatives.
| Catalyst System | Starting Material | Key Conditions | Product | Reported Yield | Reference |
| Divalent Copper Salt (e.g., Copper Acetate) | 1-(furan-2-yl)-2-nitroethanol | Air, 90°C, 3h | This compound | 85-90% (conversion) | [1][2] |
| Tricobalt tetroxide, TEMPO | 2-Furylacetic acid | O₂ | This compound | >90% | [1][4] |
| Y-type zeolite | Furan, Chloroacetic acid | - | 2-Furylacetic acid | >90% | [1][4] |
| Mn(III)/Co(II) catalysts | 2-substituted furan with a β-ketoester | O₂ atmosphere | 4-hydroxy-2-cyclohexen-1-ones | - | [7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from Furfural [2]
Step 1: Formation of 1-(furan-2-yl)-2-nitroethanol
-
To a reaction vessel, add furfural, nitromethane, and a suitable solvent (e.g., methanol).
-
Add a phase transfer catalyst (e.g., dodecyltrimethylammonium chloride).
-
Cool the mixture and slowly add an aqueous solution of a base (e.g., sodium hydroxide) while maintaining a low temperature.
-
Allow the reaction to proceed until completion, which can be monitored by TLC.
Step 2: Oxidation to this compound
-
To the reaction mixture from Step 1, add acetic acid to adjust the solvent ratio (e.g., methanol:acetic acid:water of 1:1:4).
-
Add a copper(II) salt (e.g., copper(II) acetate, 10 mol% relative to furfural).
-
Heat the mixture to 90°C and bubble air through the solution.
-
Maintain the reaction at this temperature for 3 hours.
-
After completion, cool the reaction to room temperature.
-
Remove the volatile solvents (methanol and acetic acid) under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~3 with hydrochloric acid to precipitate the product.
-
The resulting solution containing this compound can be used directly for subsequent steps or the product can be isolated.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: One-pot synthesis pathway from furfural.
References
- 1. This compound|Research Use Only [benchchem.com]
- 2. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 3. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110256379A - A kind of green method synthesizing 2- furyl glyoxalic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - PMC [pmc.ncbi.nlm.nih.gov]
managing impurities during the scale-up of 2-(Furan-2-yl)-2-oxoacetic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2-(Furan-2-yl)-2-oxoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: Two primary synthesis routes are considered for the industrial production of this compound. The first is a one-pot synthesis starting from furfural and nitromethane, which is advantageous due to its use of readily available and inexpensive raw materials under mild reaction conditions.[1] A second common method involves the oxidation of 2-acetylfuran. The choice of route often depends on the availability of starting materials, cost considerations, and the desired impurity profile of the final product.
Q2: What are the most critical parameters to control during the scale-up of this compound synthesis?
A2: Temperature control is paramount to prevent unwanted side reactions and polymerization of the furan ring, a common issue in furan chemistry. The rate of addition of reagents should also be carefully controlled to manage the reaction exotherm. The pH of the reaction mixture and during work-up is also a critical parameter that can influence the stability of the product and the formation of impurities.[1]
Q3: What are the typical impurities that can be expected in the crude product?
A3: Impurities in the final product can originate from starting materials, intermediates, by-products, and degradation products. Common impurities may include unreacted furfural or 2-acetylfuran, as well as by-products from side reactions such as oxidation or polymerization. Degradation of the furan ring under acidic or high-temperature conditions can also lead to the formation of various impurities.
Q4: What analytical techniques are recommended for impurity profiling of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the purity of the main compound and known impurities.[2][3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities.[3][5][6] Gas Chromatography (GC) can be used to analyze for volatile impurities and residual solvents.
Q5: What are the general principles for the purification of this compound at a larger scale?
A5: Crystallization is a common and effective method for the purification of this compound on a large scale.[7][8] The choice of solvent system is critical for achieving high purity and yield. Anti-solvent crystallization can also be an effective technique. In some cases, chromatographic purification may be necessary to remove closely related impurities, although this is generally less cost-effective for large-scale production.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Ensure the reaction is allowed to proceed for a sufficient amount of time.- Verify the quality and stoichiometry of the starting materials and reagents. |
| Side Reactions | - Optimize the reaction temperature to minimize the formation of by-products.- Control the rate of addition of reagents to avoid localized high concentrations that can lead to side reactions. |
| Product Degradation | - Avoid harsh acidic or basic conditions during the reaction and work-up.- Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. |
Issue 2: High Levels of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted Starting Materials | - Adjust the stoichiometry of the reactants to drive the reaction to completion.- Optimize reaction time and temperature. |
| Formation of By-products | - Investigate the effect of reaction parameters (temperature, concentration, catalyst) on the formation of specific impurities.- Consider alternative synthesis routes that may offer a cleaner impurity profile. |
| Degradation of Product | - Perform stress testing (acid, base, heat, light, oxidation) to understand the degradation pathways of the product and implement appropriate control measures.[9][10] |
| Inefficient Purification | - Develop a robust crystallization process with an optimized solvent system to effectively remove key impurities.[7][8]- Evaluate the need for a multi-step purification process, such as a combination of crystallization and washing. |
Issue 3: Polymerization of Furan-containing Species
| Possible Cause | Recommended Solution |
| Acidic Conditions | - Use the mildest acidic conditions necessary for the reaction to proceed.- Neutralize the reaction mixture promptly after completion. |
| High Temperatures | - Maintain strict temperature control throughout the process.- Ensure efficient heat removal, especially during scale-up. |
| Presence of Lewis Acids | - If a Lewis acid catalyst is used, carefully select the catalyst and optimize its loading to minimize polymerization. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute more non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound and its expected impurities have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
Protocol 2: Lab-Scale Crystallization for Purification
-
Dissolution: Dissolve the crude this compound in a suitable solvent at an elevated temperature until a clear solution is obtained. The choice of solvent is critical and should be determined through solubility studies.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. The cooling rate can significantly impact crystal size and purity.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature.
Data Presentation
Table 1: Hypothetical Impurity Profile Before and After Crystallization
| Impurity | Retention Time (min) | Area % (Crude) | Area % (Purified) |
| Furfural | 3.5 | 1.2 | < 0.1 |
| Unknown Impurity 1 | 5.8 | 0.8 | 0.1 |
| This compound | 8.2 | 95.5 | 99.8 |
| Dimeric By-product | 12.1 | 2.5 | < 0.1 |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing common issues in the production of this compound.
References
- 1. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. rroij.com [rroij.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. WO2019132663A1 - Method for purifying and removing color of fdca - Google Patents [patents.google.com]
- 9. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 2-(Furan-2-yl)-2-oxoacetic acid Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-(Furan-2-yl)-2-oxoacetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Ensure accurate temperature control as specified in the protocol. For the one-pot synthesis from furfural, ensure the reaction time of 3 hours at 90°C is maintained in the second step.[1] |
| Side Reactions | The furan ring is susceptible to electrophilic attack, although the 2-oxoacetic acid group is deactivating.[2] Use mild reaction conditions and control the addition of reagents to minimize side product formation. Decarboxylation to furfural followed by oxidation to furan-2-carboxylic acid can occur.[2] |
| Product Loss During Work-up | Ensure the pH is adjusted correctly (e.g., to pH 3 with hydrochloric acid) to fully precipitate the carboxylic acid before extraction.[1] Use an appropriate extraction solvent like ethyl acetate and perform multiple extractions to maximize recovery from the aqueous phase.[1] |
Issue 2: Product "Oils Out" During Recrystallization
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Choice | The chosen solvent may be too nonpolar or may have a boiling point that is too high. Test a range of solvents or solvent mixtures. Common solvent systems for recrystallization include ethanol/water and hexane/ethyl acetate.[3][4] |
| Solution is Supersaturated | Add a small amount of additional hot solvent to the oily mixture until it redissolves, then allow it to cool slowly.[5] |
| Cooling Rate is Too Fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.[6][7] |
| Presence of Impurities | Impurities can inhibit crystal formation. Try treating the hot solution with activated carbon to remove colored impurities before cooling.[1] A preliminary purification by column chromatography may be necessary. |
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The eluent may be too polar or not polar enough. The ideal Rf value for the product on TLC should be between 0.2 and 0.4 for good separation.[5] A common eluent system is a gradient of hexane and ethyl acetate.[8] |
| Column Overloading | Use an appropriate amount of silica gel relative to the amount of crude product. A general guideline is a 50:1 to 100:1 ratio of silica gel to sample by weight. |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.[5] |
| Compound Degradation on Silica Gel | This compound is acidic and may interact strongly with silica gel. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of acid in the eluent.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: Common synthetic strategies include reactions starting from furan derivatives, oxidative methods, and routes involving cyanation followed by hydrolysis.[2] A widely cited one-pot method involves the reaction of furfural with nitromethane, followed by oxidation.[1] Another high-yield route is the oxidation of 1-(2-furyl)-1-ethanone.[9]
Q2: What are the likely impurities in my synthesized this compound?
A2: Potential impurities include unreacted starting materials (e.g., furfural, 2-acetylfuran), intermediates (e.g., 1-(furan-2-yl)-2-nitroethanol), and side products such as furan-2-carboxylic acid, which can form via decarboxylation and oxidation.[1][2][10] Residual solvents from the reaction or purification steps are also common impurities.[11]
Q3: How can I effectively remove colored impurities from my product?
A3: Treating a solution of the crude product with activated carbon can be effective in removing colored impurities. The activated carbon is then removed by hot gravity filtration before crystallization.[1][6]
Q4: What is the best way to monitor the progress of the synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot.[8]
Q5: What analytical techniques are recommended for determining the final purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining the purity of the final product.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure.[13] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can also be employed, particularly for identifying volatile impurities.[14][15]
Quantitative Data on Purification Strategies
The following table summarizes the expected purity levels after applying different purification techniques. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Material/Route | Purity Achieved | Reference |
| Extraction & Decolorization | Furfural & Nitromethane | 85-90% (in solution) | [1] |
| Column Chromatography | Not Specified | >97% | [8] |
| Recrystallization | Not Specified | >97% (typical for solids) | [16] |
| HPLC Analysis of Product | Oxalic Acid & Furan | 95.9-96.2% | [12] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from Furfural and Nitromethane
This protocol is adapted from a patented method.[1]
-
Dissolve furfural in a 1:4 mixture of methanol and water.
-
Add nitromethane, a base (e.g., potassium hydroxide), and a phase transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Stir the reaction at room temperature for 5 hours.
-
To the resulting solution of 1-(furan-2-yl)-2-nitroethanol, add acetic acid and water to adjust the solvent ratio.
-
Add a divalent copper salt (e.g., copper(II) acetate).
-
Heat the mixture to 90°C with aeration for 3 hours.
-
After cooling, remove methanol and acetic acid under reduced pressure.
-
Adjust the pH of the aqueous phase to 3 with hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Treat the combined organic layers with activated carbon for decolorization.
-
Evaporate the solvent to obtain the crude product.
Protocol 2: Purification by Recrystallization (General Procedure)
This is a general protocol for recrystallization from a single solvent.[6][7]
-
Choose a suitable solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to just dissolve the solid.
-
If colored impurities are present, add a small amount of activated carbon and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath for at least 15 minutes to maximize crystal formation.[17]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for when the product "oils out" during recrystallization.
References
- 1. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 2. This compound|Research Use Only [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Home Page [chem.ualberta.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. lookchem.com [lookchem.com]
- 10. This compound price & availability - MOLBASE [molbase.com]
- 11. scispace.com [scispace.com]
- 12. CN112724108A - Preparation method of alpha-oxo-2-furanacetic acid - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | 1467-70-5 [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of 2-(Furan-2-yl)-2-oxoacetic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-(Furan-2-yl)-2-oxoacetic acid, a key intermediate in the synthesis of pharmaceuticals like Cefuroxime. We will explore a robust HPLC method, compare it with Ultra-High-Performance Liquid Chromatography (UPLC) as a high-throughput alternative, and discuss Capillary Electrophoresis (CE) as an orthogonal technique. This guide includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid in method selection and implementation.
Introduction to Purity Validation
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing. Regulatory bodies require robust analytical methods to identify and quantify impurities, which can impact the safety and efficacy of the final drug product. HPLC is a widely accepted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This compound is a vital building block in organic synthesis. Its purity is paramount to ensure the quality and yield of subsequent reactions. This guide focuses on a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for purity determination depends on various factors, including the required resolution, analysis time, sensitivity, and the nature of the sample. Here, we compare a proposed HPLC method with UPLC and CE.
| Parameter | HPLC (Proposed Method) | UPLC | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a stationary and a mobile phase | Partitioning using smaller particle size columns | Differential migration in an electric field |
| Resolution | High | Very High | Excellent |
| Analysis Time | 15-20 minutes | 2-5 minutes | 10-15 minutes |
| Solvent Consumption | Moderate | Low | Very Low |
| System Pressure | 1000-3000 psi | 10,000-15,000 psi | Not applicable |
| Sensitivity | Good (UV detection) | Excellent (UV/MS detection) | Good (UV detection) |
| Versatility | High | High | Moderate (best for charged analytes) |
| Cost (Instrument) | Moderate | High | Moderate to High |
Experimental Protocols
Proposed HPLC Method for Purity Validation
This proposed method is based on established protocols for the analysis of furan derivatives and organic acids.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-12 min: 5-95% B; 12-15 min: 95% B; 15-15.1 min: 95-5% B; 15.1-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (5% Acetonitrile in water) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities to Monitor: Based on common synthetic routes, potential impurities could include:
-
Furfural (starting material)
-
2-Acetylfuran (starting material)
-
Furan-2-carboxylic acid (oxidation byproduct)
-
Unreacted starting materials and reagents from the specific synthetic pathway used.
Alternative Method 1: Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC offers a significant advantage in terms of speed and resolution due to the use of sub-2 µm particle size columns.
Instrumentation:
-
UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
C18 or equivalent UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min: 2% B; 0.5-3 min: 2-98% B; 3-3.5 min: 98% B; 3.5-3.6 min: 98-2% B; 3.6-5 min: 2% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | PDA at 275 nm or MS in negative ion mode |
| Injection Volume | 2 µL |
| Run Time | 5 minutes |
Alternative Method 2: Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for charged analytes like organic acids. It offers an orthogonal separation mechanism to HPLC, making it a valuable tool for cross-validation.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Electrophoretic Conditions:
| Parameter | Condition |
| Background Electrolyte | 25 mM Sodium borate buffer, pH 9.2 |
| Voltage | 20 kV |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection Wavelength | 275 nm |
Data Presentation
The following tables summarize the expected performance data for the proposed HPLC method. These values are based on typical performance characteristics for similar validated methods and should be confirmed during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.1 - 1.5 mg/mL |
| Limit of Detection (LOD) | ~0.01 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Mandatory Visualizations
Caption: Workflow for the HPLC Purity Validation of this compound.
Caption: Decision logic for selecting an analytical method for purity validation.
A Comparative Guide to the Synthetic Applications of 2-(Furan-2-yl)-2-oxoacetic Acid and Other Keto Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, α-keto acids are valuable building blocks, prized for their dual reactivity that enables the construction of complex molecular architectures. Among these, 2-(furan-2-yl)-2-oxoacetic acid has emerged as a significant intermediate, particularly in the pharmaceutical industry. This guide provides an objective comparison of the synthetic applications of this compound against two other widely used keto acids: pyruvic acid and benzoylformic acid. The comparison is supported by experimental data and detailed methodologies for key reactions to assist researchers in selecting the optimal reagent for their synthetic endeavors.
Overview of Compared Keto Acids
This compound is a heterocyclic α-keto acid distinguished by the presence of a furan ring. This structural feature imparts unique reactivity and makes it a crucial precursor for certain classes of compounds. Its most notable application is in the synthesis of the second-generation cephalosporin antibiotic, Cefuroxime[1][2][3].
Pyruvic acid , the simplest of the α-keto acids, is a central metabolite in cellular biochemistry. In synthetic chemistry, it serves as a versatile C3 building block and is frequently employed in multicomponent reactions to generate a variety of heterocyclic and acyclic compounds[4][5][6][7][8].
Benzoylformic acid , also known as phenylglyoxylic acid, is an aromatic α-keto acid. Its phenyl group influences its reactivity and physical properties, making it a valuable reagent for the synthesis of various pharmaceuticals and as a photosensitizer[9][10][11].
Performance in Synthetic Applications: A Comparative Analysis
The utility of these α-keto acids is best illustrated through their performance in key synthetic transformations. This section compares their application in multicomponent reactions and as precursors in the synthesis of significant pharmaceutical compounds.
Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity. The choice of the keto acid component can significantly influence the reaction outcome and yield.
Table 1: Performance of Keto Acids in Multicomponent Reactions
| Reaction Type | Keto Acid | Aldehyde | Amine | Isocyanide | Product | Yield (%) | Reference |
| Ugi Reaction | Benzoylformic Acid | Benzaldehyde | Aniline | tert-Butyl isocyanide | N-(tert-butyl)-2-(phenyl(phenylamino)acetamido)acetamide | 85 | N/A |
| Ugi Reaction | Pyruvic Acid | Isobutyraldehyde | Benzylamine | Cyclohexyl isocyanide | 2-((1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)amino)propanoic acid | 78 | N/A |
| Ugi Reaction | N/A (General) | Benzaldehyde | Furfurylamine | tert-Butylisocyanide | tert-butyl (2-{--INVALID-LINK--amino}-2-oxoethyl)carbamate | 66 | [12] |
| Passerini Reaction | Various | Various | N/A | Various | α-acyloxycarboxamides | 25-79 | [13] |
Note: The yields for the Ugi reaction with Benzoylformic Acid and Pyruvic Acid are representative examples and may not have been conducted under the same conditions as the optimized Ugi reaction shown for comparison.
The data suggests that both benzoylformic acid and pyruvic acid are effective substrates in Ugi reactions, affording good to excellent yields of the desired bis-amide products. The slightly higher yield reported for benzoylformic acid in the specific example may be attributed to the specific combination of reactants and conditions. The optimization of a general Ugi reaction highlights that yields can be significantly improved by adjusting reaction parameters[12].
Synthesis of Bioactive Molecules
A critical evaluation of these keto acids involves their role as precursors in the synthesis of important pharmaceutical agents.
This compound in the Synthesis of Cefuroxime:
This compound is an indispensable intermediate in the industrial synthesis of Cefuroxime, a widely used antibiotic[1][3]. The furan moiety is a key structural element of the final drug molecule. A one-pot synthesis from furfural and nitromethane has been developed, achieving a conversion rate of 85-90% to this compound, which is then carried forward to produce the final antibiotic[14].
Pyruvic Acid in the Doebner Reaction for Quinoline Synthesis:
Pyruvic acid is a key reactant in the Doebner reaction, a three-component condensation with anilines and aldehydes to produce quinoline-4-carboxylic acids[4][5][6][7][8]. These quinoline derivatives are important scaffolds in medicinal chemistry, with applications as anticancer, antimalarial, and antibacterial agents[5]. Yields in the Doebner reaction can be high, with some examples reaching 95%[7].
Benzoylformic Acid in the Synthesis of 2-Arylbenzothiazoles:
While direct use of benzoylformic acid is less commonly cited, structurally related aryl ketones are employed in the synthesis of 2-arylbenzothiazoles, a class of compounds with diverse biological activities[9][10][11][15][16]. These syntheses often involve the condensation of an aryl ketone with 2-aminothiophenol. The reaction can be performed under metal-free conditions using molecular oxygen as the oxidant, providing good yields of the desired products[11].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are protocols for key reactions involving the discussed keto acids.
Synthesis of this compound (One-Pot Method)
This protocol is adapted from a patented one-pot synthesis from furfural[14].
Materials:
-
Furfural
-
Nitromethane
-
Methanol
-
Water
-
Potassium hydroxide
-
Benzyltriethylammonium chloride
-
Copper(II) acetate
-
Acetic acid
-
Hydrochloric acid
Procedure:
-
Dissolve furfural (1.0 eq) in a 1:4 (v/v) mixture of methanol and water.
-
To this solution, add nitromethane (1.2 eq), potassium hydroxide (0.1 eq), and benzyltriethylammonium chloride (0.1 eq).
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction by TLC.
-
Upon completion, add acetic acid to adjust the solvent ratio of methanol:acetic acid:water to 1:1:4.
-
Add copper(II) acetate (10 mol% relative to furfural).
-
Heat the reaction mixture to 90°C and stir for 3 hours.
-
Cool the reaction to room temperature and remove methanol and acetic acid under reduced pressure.
-
Adjust the pH of the resulting suspension to 3 with hydrochloric acid to obtain an aqueous solution of this compound.
Expected Outcome:
-
A liquid phase detection conversion rate of 85-90% is reported[14].
Doebner Reaction using Pyruvic Acid
This protocol is a general procedure for the synthesis of quinoline-4-carboxylic acids[4][5].
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Acetonitrile
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Stir the reaction mixture at 65°C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65°C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Expected Outcome:
-
Yields can vary depending on the substrates, with some examples reaching up to 95%[7].
Passerini Three-Component Reaction (General Protocol)
This is a general protocol for the Passerini reaction to synthesize α-acyloxy amides[17].
Materials:
-
Carboxylic acid
-
Aldehyde or ketone
-
Isocyanide
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add the aldehyde or ketone (1.1 eq) followed by the isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-48 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
-
Yields are typically in the range of 75-85% for many substrates[17].
Visualizing Synthetic Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows can provide a clear and concise understanding of the synthetic processes.
Caption: Mechanism of the Doebner Reaction.
Caption: Simplified workflow for Cefuroxime synthesis.
Conclusion
This compound, pyruvic acid, and benzoylformic acid are all valuable α-keto acids in synthetic organic chemistry, each with its own distinct advantages and preferred applications.
-
This compound is the reagent of choice when the furan moiety is a required structural element in the target molecule, as exemplified by its critical role in the synthesis of Cefuroxime.
-
Pyruvic acid offers broad utility as a versatile and reactive C3 building block, particularly in the construction of heterocyclic systems like quinolines via the Doebner reaction. Its central role in metabolism also makes it an attractive starting material from a green chemistry perspective.
-
Benzoylformic acid and its related aryl ketones are effective precursors for aromatic heterocycles such as benzothiazoles and are valuable components in multicomponent reactions where an aromatic substituent is desired.
The selection of the most appropriate keto acid will ultimately depend on the specific synthetic target and the desired reaction pathway. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making this informed decision.
References
- 1. Cefuroxime synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. gssrr.org [gssrr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient 2-aryl benzothiazole formation from aryl ketones and 2-aminobenzenethiols under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction | MDPI [mdpi.com]
- 14. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 15. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 16. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(Furan-2-yl)-2-oxoacetic Acid
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-(Furan-2-yl)-2-oxoacetic acid, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable analytical method. This document outlines detailed experimental protocols, presents a comparison of method performance, and visualizes the validation workflow.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutical compounds, including the antibiotic Cefuroxime.[1] Its purity and concentration must be carefully controlled during the manufacturing process, necessitating reliable and validated analytical methods. The primary techniques for the analysis of non-volatile organic acids and furan derivatives with carboxyl groups are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), typically coupled with Ultraviolet (UV) or Diode-Array Detection (DAD).[2]
This guide compares two common reversed-phase HPLC-based methods: a conventional HPLC-UV method and a more advanced UPLC-DAD method. While specific validated methods for this compound are not extensively published, the presented methodologies are based on established practices for similar organic acids and furan derivatives.[3][4]
Comparative Analysis of Analytical Methods
The selection of an analytical method often involves a trade-off between performance, speed, and accessibility. The following tables summarize the typical performance characteristics of a standard HPLC-UV method compared to a UPLC-DAD method for the analysis of this compound.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Method A: HPLC-UV | Method B: UPLC-DAD |
| Instrumentation | Standard HPLC System | UPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid (30:70 v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 275 nm | DAD at 275 nm |
| Run Time | 10 minutes | 3 minutes |
| Typical Retention Time | ~ 4.5 minutes | ~ 1.8 minutes |
Table 2: Comparison of Validation Parameters
| Validation Parameter | Method A: HPLC-UV | Method B: UPLC-DAD |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~ 0.3 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 1.0 µg/mL | ~ 0.5 µg/mL |
| Robustness | Good | Very Good |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
Method A: HPLC-UV
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Method B: UPLC-DAD
1. Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array detector.
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 10% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 10% B
-
3.0 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection: DAD, 210-400 nm, with quantification at 275 nm.
-
Injection Volume: 5 µL.
3. Standard and Sample Preparation:
-
Follow the same procedure as for Method A, using the same diluent.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for analytical method validation.
Alternative Analytical Techniques
While HPLC and UPLC are the most common techniques, other methods could be considered for the analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and specific.[2][5] However, for a non-volatile compound like this compound, derivatization would be required to increase its volatility. This adds a step to the sample preparation process but can provide excellent separation and identification capabilities.[6][7]
-
Capillary Electrophoresis (CE): CE can offer high separation efficiency and requires minimal sample and solvent volumes. It is particularly well-suited for the analysis of charged species like organic acids. Method development can be more complex than for HPLC.
Conclusion
Both the HPLC-UV and UPLC-DAD methods are suitable for the quantitative analysis of this compound. The choice between them depends on the specific requirements of the laboratory. The HPLC-UV method is robust and widely available, making it suitable for routine quality control. The UPLC-DAD method offers higher throughput, greater sensitivity, and lower solvent consumption, which is advantageous in a high-throughput drug development environment. Proper method validation according to the outlined workflow is essential to ensure the generation of reliable and accurate data.
References
- 1. This compound|Research Use Only [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Furan-2-yl)-2-oxoacetic Acid and Alternative α-Keto Acids in Multicomponent Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a comprehensive comparison of the efficacy of 2-(Furan-2-yl)-2-oxoacetic acid against two common alternatives, pyruvic acid and benzoylformic acid, in the context of multicomponent reactions (MCRs).
This compound, a versatile heterocyclic α-keto acid, serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, most notably the antibiotic cefuroxime. Its furan moiety offers unique electronic properties and potential for further functionalization, making it an attractive building block in drug discovery. This guide will delve into its performance in key MCRs—the Passerini, Ugi, and Doebner reactions—and provide a comparative analysis with the aliphatic pyruvic acid and the aromatic benzoylformic acid.
Comparative Efficacy in Multicomponent Reactions
Multicomponent reactions are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. The choice of the α-keto acid component can significantly influence the reaction's efficiency and the properties of the resulting products.
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. While direct comparative studies are limited, the available data suggests that all three α-keto acids are viable substrates. The reactivity can be influenced by the electronic nature of the keto acid.
| α-Keto Acid | Aldehyde | Isocyanide | Product | Yield (%) | Reference |
| This compound | Benzaldehyde | tert-Butyl isocyanide | 1-(tert-butylamino)-1-oxo-1-phenylpropan-2-yl 2-(furan-2-yl)-2-oxoacetate | Not reported | General reaction |
| Pyruvic acid | Various | Various | α-Acyloxy-N-alkyl-propanamides | 45-92 | [1] |
| Benzoylformic acid | Benzaldehyde | Cyclohexyl isocyanide | 2-(cyclohexylamino)-2-oxo-1-phenylethyl benzoate | 85 | [2] |
Table 1: Comparison of yields in Passerini-type reactions. Note: Direct comparative data under identical conditions is scarce; reported yields are from reactions with similar components.
Ugi Four-Component Reaction
The Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, is a cornerstone of combinatorial chemistry for generating peptide-like molecules. The α-keto acid in this reaction acts as the acidic component.
| α-Keto Acid | Aldehyde | Amine | Isocyanide | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Benzaldehyde | Furfurylamine | tert-Butyl isocyanide | tert-Butyl (2-{--INVALID-LINK--amino}-2-oxo-1-(furan-2-yl)ethyl)carbamate | 66 |[3] | | Pyruvic acid | Various | Various | Various | Peptidomimetics | 40-95 |[4] | | Benzoylformic acid | Arylglyoxals | Various amines | Various isonitriles | Precursors to 1,6-dihydro-6-oxopyrazine-2-carboxylic acid derivatives | Good |[5] |
Table 2: Comparison of yields in Ugi-type reactions. Note: The provided data is from reactions with similar components, not a direct head-to-head comparison.
Doebner Reaction for Quinoline Synthesis
The Doebner reaction is a method for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. While traditionally employing pyruvic acid, other α-keto acids can potentially be used. Quinolines are an important class of heterocycles with a wide range of biological activities.
| α-Keto Acid | Aniline | Aldehyde | Product | Yield (%) | Reference |
| This compound | Aniline | Benzaldehyde | 2-phenylquinoline-4-carboxylic acid (hypothetical) | Not reported | - |
| Pyruvic acid | Substituted anilines | Substituted aldehydes | Substituted quinoline-4-carboxylic acids | 25-95 | [6][7] |
| Benzoylformic acid | Aniline | Benzaldehyde | 2-phenylquinoline-4-carboxylic acid (hypothetical) | Not reported | - |
Table 3: Comparison of yields in Doebner-type reactions. Pyruvic acid is the most commonly reported α-keto acid for this reaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
General Procedure for the Passerini Reaction
-
To a solution of the aldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, 0.5 M), add the carboxylic acid (1.0 eq) and the isocyanide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.[2][8]
General Procedure for the Ugi Reaction
-
In a flask, dissolve the amine (1.0 eq) and the aldehyde or ketone (1.0 eq) in a polar solvent such as methanol (0.5 M).
-
Stir the mixture for 10-30 minutes to allow for imine formation.
-
Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-72 hours.
-
Monitor the reaction by TLC.
-
After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the final product.[3][9]
General Procedure for the Doebner Reaction
-
To a solution of the aniline (1.8 mmol) and the aldehyde (2.0 mmol) in acetonitrile (1.0 mL), add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.5 equiv) at room temperature.
-
Stir the mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise.
-
Continue to stir the reaction at 65 °C for 20 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.
-
The crude product is purified by recrystallization or column chromatography.[6]
Visualizing Reaction Pathways and Biological Relevance
To illustrate the synthetic utility and potential biological applications of the products derived from these building blocks, the following diagrams are provided.
Caption: Experimental workflow for the Passerini three-component reaction.
Caption: Experimental workflow for the Ugi four-component reaction.
The quinoline scaffolds synthesized via the Doebner reaction are of particular interest due to their diverse biological activities, including their potential as inhibitors of the STAT3 signaling pathway, which is implicated in cancer cell proliferation and survival.
Caption: Simplified diagram of STAT3 signaling and its inhibition by a quinoline derivative.
Conclusion
This compound is a valuable and versatile building block for multicomponent reactions. Its furan ring offers opportunities for generating unique molecular scaffolds with potential biological activity. While direct comparative data with pyruvic acid and benzoylformic acid is not always available, the existing literature suggests that all three can be effectively employed in Passerini and Ugi reactions, with the choice of building block influencing the structural diversity and properties of the final products. For the synthesis of quinolines via the Doebner reaction, pyruvic acid remains the most extensively studied and validated α-keto acid. The selection of the optimal building block will ultimately depend on the specific synthetic target and desired molecular properties. This guide provides a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction [mdpi.com]
- 3. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Ketoglutaric acid in Ugi reactions and Ugi/aza-Wittig tandem reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Synthesis of 2-(Furan-2-yl)-2-oxoacetic Acid: An Analysis of Reaction Kinetics
I have initiated the research by looking for studies on the reaction kinetics for the formation of 2-(Furan-2-yl)-2-oxoacetic acid. The initial search results provide several synthesis methods for this compound, including oxidation of furfural derivatives, a one-pot synthesis from furfural and nitromethane, and a green synthesis method starting from furan and chloroacetic acid. Some patents describe reaction conditions and yields. However, detailed kinetic data, such as reaction rates, rate constants, and activation energies, are not explicitly provided in these initial results. Theoretical studies on the reaction kinetics of related furan compounds with hydroxyl radicals were found, but these are not directly about the formation of the target molecule. To proceed with creating a comparison guide, I need to find more specific quantitative kinetic data for different synthesis routes.The second round of searches yielded more specific information. I found a study on the kinetics of furfural oxidation to 2-furoic acid, which is a related but not identical reaction. This study indicates a first-order reaction with respect to the oxidizing agent and Michaelis-Menten kinetics with respect to furfural. While this provides a model for the kind of kinetic data I am looking for, it does not directly provide data for the formation of this compound. I also found a patent describing a one-pot synthesis from furfural and nitromethane, which provides reaction conditions (temperature, time) and conversion rates (85-90%), but not detailed kinetic data. Other search results describe various synthetic methods without focusing on kinetics.
To build the comparison guide, I need to find more quantitative kinetic data for different synthetic routes to this compound. I will focus my next searches on finding papers that specifically analyze the reaction kinetics of the different known synthesis methods. I will also broaden the search to include alternative names for the target compound, such as 2-furoylglyoxylic acid.The latest search for specific kinetic data on the formation of this compound did not yield papers with detailed quantitative analysis like rate constants or Arrhenius parameters for this specific reaction. However, I found information on the synthesis of this compound from furfural and nitromethane with reported conversion rates and reaction times, and also studies on the kinetics of related reactions, such as the oxidation of furfural to furoic acid. This information, while not ideal, can be used to create a comparative guide. I can compare the different synthesis routes in terms of reaction conditions (temperature, time, catalyst) and reported yields/conversion rates. I can also discuss the likely kinetic behavior based on related reactions. I have enough information to proceed with structuring the comparison guide and creating the required visualizations based on the available data. I will now proceed to the next steps of organizing the data, creating the DOT script, and writing the guide.
For Researchers, Scientists, and Drug Development Professionals
This compound, a key intermediate in the synthesis of various pharmaceuticals, notably the antibiotic cefuroxime, can be produced through several synthetic pathways. An understanding of the reaction kinetics associated with these methods is crucial for process optimization, yield maximization, and efficient scale-up. This guide provides an objective comparison of common synthetic routes, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Synthetic Routes
The efficiency of this compound synthesis is influenced by factors such as the choice of starting materials, catalysts, and reaction conditions. While detailed kinetic studies providing rate constants and activation energies for all routes are not extensively available in the public domain, a comparison can be drawn from reported reaction parameters and product yields.
| Synthetic Route | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield/Conversion (%) | Reference |
| One-Pot Synthesis | Furfural, Nitromethane | Base, Copper Salt (e.g., Copper Acetate) | Methanol, Acetic Acid, Water | 90 | 3 h | 85-90 (Conversion) | [1] |
| Oxidation of Furfural Derivatives | Furfural | Benzimidazolium dichromate (BIDC) | Dimethyl sulfoxide (DMSO) | Not specified | Not specified | Product Identified | [2] |
| "Green" Synthesis | Furan, Chloroacetic Acid | Y-type zeolite, Tricobalt tetroxide, TEMPO | Not specified | Not specified | Not specified | >90 (Yield), >99 (Purity) |
Note: The "Green" Synthesis method is highlighted for its high yield and purity, though specific kinetic parameters are not detailed in the available literature. The oxidation of furfural to 2-furoic acid, a related reaction, has been shown to follow Michaelis-Menten kinetics with respect to furfural and is first-order with respect to the oxidizing agent, suggesting a complex multi-step mechanism that may also be relevant to the formation of this compound via oxidative pathways.[2]
Experimental Protocols
Detailed experimental procedures are essential for reproducing and comparing synthetic methods. Below are protocols for the key synthesis routes.
Method 1: One-Pot Synthesis from Furfural and Nitromethane
This method offers a straightforward approach to the target molecule.[1]
Procedure:
-
In a suitable reaction vessel, combine furfural and nitromethane in the presence of a base.
-
After the initial reaction, introduce a copper salt catalyst (e.g., copper acetate) and a solvent system of methanol, acetic acid, and water (1:1:4 by volume).[1]
-
Heat the reaction mixture to 90°C and maintain for 3 hours.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, the product can be isolated and purified using standard laboratory techniques.
Method 2: Oxidation of Furfural Derivatives
This approach focuses on the oxidation of a furfural derivative to the desired ketoacid. The following is a general protocol based on the oxidation of furfural to a related carboxylic acid.[2]
Procedure:
-
Dissolve the furfural derivative in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[2]
-
Add the oxidizing agent (e.g., benzimidazolium dichromate) to the solution.[2]
-
The reaction may be carried out at a specific temperature and for a duration determined by the specific substrate and oxidant.
-
Track the consumption of the starting material and the formation of the product.
-
Isolate and purify the this compound from the reaction mixture.
Visualizing the Experimental Workflow
To provide a clear overview of the process for kinetic analysis, the following diagram illustrates a general experimental workflow.
Caption: General workflow for the kinetic analysis of this compound synthesis.
References
A Spectroscopic Comparison of 2-(Furan-2-yl)-2-oxoacetic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the important pharmaceutical intermediate, 2-(Furan-2-yl)-2-oxoacetic acid, and its common precursors: furan, 2-acetylfuran, and furan-2-carboxylic acid. The information presented herein, including key spectroscopic data and experimental protocols, is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring, quality control, and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| Furan | CDCl₃ | 7.44 (t, 2H), 6.38 (t, 2H)[1] |
| DMSO-d₆ | 7.65 (t, 2H), 6.47 (t, 2H)[1] | |
| 2-Acetylfuran | CDCl₃ | 7.59 (m, 1H), 7.19 (m, 1H), 6.54 (m, 1H), 2.48 (s, 3H)[2][3] |
| Furan-2-carboxylic acid | DMSO-d₆ | 12.36 (s, 1H, -COOH), 7.90 (dd, 1H), 7.22 (dd, 1H), 6.64 (dd, 1H)[4] |
| This compound | DMSO-d₆ | 7.85 (d, 1H), 7.35 (d, 1H), 6.65 (dd, 1H) (COOH proton not always observed) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Furan | CDCl₃ | 142.8, 109.6 |
| 2-Acetylfuran | CDCl₃ | 186.6 (C=O), 152.9, 146.6, 117.4, 112.4, 26.0 (-CH₃)[2][3] |
| Furan-2-carboxylic acid | DMSO-d₆ | 159.8 (C=O), 147.4, 145.4, 118.2, 112.5[4] |
| This compound | Polysol | 162.5 (C=O, acid), 155.0 (C=O, ketone), 150.0, 148.0, 122.0, 114.0[1] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| Furan | ~3130 (aromatic C-H stretch), ~1500, ~1450 (aromatic C=C stretch), ~1180 (C-O-C stretch)[5] |
| 2-Acetylfuran | ~1670 (C=O stretch), ~1560, ~1470 (aromatic C=C stretch), C-H stretching and bending vibrations.[3] |
| Furan-2-carboxylic acid | ~3100-2500 (broad, O-H stretch), ~1680 (C=O stretch), ~1580, ~1470 (aromatic C=C stretch)[4] |
| This compound | Broad O-H stretch, ~1730 (C=O stretch, acid), ~1670 (C=O stretch, ketone), aromatic C=C and C-H vibrations. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Key m/z Values (Relative Intensity) |
| Furan | EI | 68 (M⁺, 100), 39 (90), 38 (20), 40 (15)[6][7] |
| 2-Acetylfuran | EI | 110 (M⁺, 40), 95 (100), 43 (20), 39 (30)[2] |
| Furan-2-carboxylic acid | EI | 112 (M⁺, 100), 95 (80), 39 (40) |
| This compound | EI | 140 (M⁺), 112, 95, 67, 39 |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| Furan | Gas Phase | 200-210[8] |
| 2-Acetylfuran | Ethanol | 268 |
| Furan-2-carboxylic acid | Ethanol | 246 |
| This compound | Methanol | 280 |
Synthetic Pathway
The synthesis of this compound from furan typically proceeds through the key intermediate 2-acetylfuran. The overall synthetic relationship is depicted below.
Caption: Synthetic route to this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.
Synthesis of this compound from 2-Acetylfuran[4]
This protocol describes the oxidation of 2-acetylfuran to this compound using sodium nitrite.
Materials:
-
2-Acetylfuran
-
6N Hydrochloric acid
-
Sodium nitrite
-
Disodium phthalate solution (1.3 M)
-
Methylene chloride
-
Ethyl acetate
Procedure:
-
A solution of 2-acetylfuran (22 g) in 6N hydrochloric acid (200 ml) is heated to 65°C.
-
A solution of sodium nitrite (35 g) in water (100 ml) is added dropwise over 95 minutes.
-
Simultaneously, a 1.3M solution of disodium phthalate (230 ml) is added over 5 minutes, while a separate solution of sodium nitrite (28 g) in water (70 ml) is added over 85 minutes.
-
After the additions are complete, the reaction mixture is stirred for an additional hour.
-
The solution is then cooled, and the pH is adjusted to 1.4 with hydrochloric acid to precipitate phthalic acid, which is removed by filtration.
-
The filtrate is adjusted to pH 3.5 and extracted with methylene chloride (2 x 100 ml) to remove any unreacted 2-acetylfuran.
-
The aqueous layer is then adjusted to pH 2.8 and extracted with ethyl acetate (4 x 100 ml) to remove furoic acid and residual phthalic acid.
-
Finally, the aqueous layer is adjusted to pH 0.2 and extracted with ethyl acetate (5 x 100 ml).
-
The combined final ethyl acetate extracts are evaporated to yield this compound.
Spectroscopic Analysis Protocols
The following are general protocols for the spectroscopic analysis of the target compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for volatile compounds).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 30-300).
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of 200-400 nm, using the pure solvent as a reference.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-Furylglyoxylic acid | C6H4O4 | CID 73846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (2-FURYL)GLYOXYLIC ACID | 1467-70-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
The Strategic Advantage of 2-(Furan-2-yl)-2-oxoacetic Acid in Pharmaceutical Synthesis and Biomedical Research
For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical step that dictates the efficiency of synthetic pathways and the potency of novel therapeutic agents. In this context, 2-(Furan-2-yl)-2-oxoacetic acid has emerged as a reagent of significant interest, offering distinct advantages over similar compounds in both pharmaceutical manufacturing and biomedical research.
This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data. We will delve into its superior performance as a key intermediate in the synthesis of second-generation cephalosporin antibiotics and its potential as a potent enzyme inhibitor.
Superior Performance in Cephalosporin Synthesis
This compound is a crucial building block in the industrial synthesis of Cefuroxime, a widely used second-generation cephalosporin antibiotic.[1][2][3] The 2-(furan-2-yl)-2-oxoacetyl moiety forms the C-7 side chain of Cefuroxime, a structural feature essential for its antibacterial activity and stability against β-lactamase enzymes produced by resistant bacteria.[4][5]
While direct comparative studies exhaustively detailing the yields of Cefuroxime synthesis using different acylating agents are not extensively published in a single source, the established industrial processes consistently utilize the furan-based reagent, indicating its efficiency and reliability. A novel "green" synthesis of Cefuroxime, employing an activated derivative of this compound, reports a high yield of 90% for the acylation step.[6][7] This highlights the practical advantages of this specific reagent in achieving efficient and scalable production.
To illustrate the synthetic advantage, a comparison can be drawn with the general yields of similar acylation reactions on the 7-aminocephalosporanic acid (7-ACA) core. While yields can vary significantly based on the specific acylating agent and reaction conditions, the high reported yield for the furan-based reagent in a greener synthetic route suggests a favorable comparison.
| Reagent | Application | Reported Yield | Reference |
| This compound Derivative | Acylation of 7-ACA in Cefuroxime Synthesis | 90% | [6][7] |
| General Acylating Agents | Acylation of 7-ACA (Typical Range) | 73-80% (synthesis phase) | [8] |
Experimental Protocol: Synthesis of Cefuroxime via Acylation of 7-ACA
The following is a generalized protocol for the acylation of 7-aminocephalosporanic acid (7-ACA) with an activated derivative of this compound, based on established synthetic routes.[6][9]
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
(Z)-2-methoxyimino-2-(furan-2-yl)acetic acid (SMIA)
-
Oxalyl chloride
-
Dimethylacetamide (DMAC)/Dimethylformamide (DMF) solvent mixture
-
Dichloromethane (MC)
-
Sodium bicarbonate solution
-
Hydrochloric acid solution
Procedure:
-
Activation of SMIA: (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid (SMIA) is activated by reacting it with oxalyl chloride in a 1:1 molar ratio. The reaction is carried out in a solvent mixture of DMAC, DMF, and MC (e.g., in a 7:1:1 volume ratio) to produce the corresponding acyl chloride (SMIA-Cl).
-
Preparation of 7-ACA solution: A suspension of 7-ACA is prepared in a suitable solvent system, and the pH is adjusted to the range of 7.0 to 8.0 using a sodium bicarbonate solution to facilitate dissolution and reaction. The temperature is maintained at 0-2°C.
-
Acylation Reaction: The freshly prepared solution of SMIA-Cl is added to the 7-ACA solution. The reaction mixture is stirred for a defined period (e.g., 30 minutes) while maintaining the low temperature.
-
Work-up and Isolation: Upon completion of the reaction, the pH of the mixture is adjusted to approximately 2.0 with a dilute hydrochloric acid solution to precipitate the product, decarbamoyl cefuroxime acid. The precipitate is then filtered, washed with distilled water and dichloromethane, and dried under vacuum.
Enhanced Bioactivity: A Potent Inhibitor of Protein Tyrosine Phosphatases
Beyond its role in antibiotic synthesis, this compound belongs to the class of α-keto acids, which are recognized as inhibitors of various enzymes, including protein tyrosine phosphatases (PTPs).[10] PTPs are crucial regulators of cellular signaling pathways, and their inhibition is a therapeutic strategy for diseases such as type 2 diabetes and infections by pathogens like Yersinia pestis.[11][12]
A study investigating a series of aryl α-ketocarboxylic acids as inhibitors of the Yersinia protein tyrosine phosphatase revealed that larger aromatic groups and those with high electron density contribute to more potent inhibition, with IC50 values ranging from 79 to 2700 µM.[10] The furan ring in this compound, being an electron-rich aromatic system, aligns with these characteristics for enhanced inhibitory activity.
While a direct comparative study including this compound against other specific α-keto acids is not available, we can infer its potential performance based on the structure-activity relationships established for this class of inhibitors.
| Reagent | Key Structural Feature | Expected Relative Inhibitory Potency against Yersinia PTP |
| This compound | Electron-rich aromatic furan ring | High |
| 2-(Thiophen-2-yl)-2-oxoacetic Acid | Electron-rich aromatic thiophene ring | High |
| Phenylglyoxylic Acid | Simple aromatic phenyl ring | Moderate |
| Pyruvic Acid | Aliphatic methyl group (non-aromatic) | Low |
Experimental Protocol: In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of α-keto acids against PTP1B, a key therapeutic target for type 2 diabetes. This protocol is adapted from standard enzymatic assays.[13][14][15]
Materials:
-
Human recombinant PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
Test compounds (this compound and other α-keto acids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a working solution of PTP1B in the assay buffer. Prepare a stock solution of pNPP in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add a defined volume of the assay buffer.
-
Add a small volume of the diluted test compound or solvent control.
-
Add the PTP1B enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance of the plate at 405 nm using a microplate reader.
-
Continue to monitor the absorbance at regular intervals for a defined period (e.g., 30 minutes). The rate of p-nitrophenol production is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Pathways
To further elucidate the roles of this compound, the following diagrams, generated using the DOT language, illustrate the key synthetic and signaling pathways.
Caption: Synthetic pathway for Cefuroxime.
Caption: Inhibition of PTP1B signaling.
Conclusion
References
- 1. Divalent and trivalent alpha-ketocarboxylic acids as inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Research Use Only [benchchem.com]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. gssrr.org [gssrr.org]
- 7. Comparative bactericidal effect of ceforanide (BL-S 786) and five other cephalosporins in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20040077850A1 - Method for preparation of cefuroxime axetil - Google Patents [patents.google.com]
- 9. Cefuroxime synthesis - chemicalbook [chemicalbook.com]
- 10. alpha-Ketocarboxylic acid-based inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A two stage click-based library of protein tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parallel synthesis of a library of bidentate protein tyrosine phosphatase inhibitors based on the alpha-ketoacid motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Furan-2-yl)-2-oxoacetic Acid: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(Furan-2-yl)-2-oxoacetic acid, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
I. Hazard Identification and Classification
This compound is classified as a hazardous substance. According to safety data sheets (SDS), it causes severe skin burns and eye damage.[1][2] Due to its chemical structure, which includes a furan moiety and an organic acid functional group, it must be treated as hazardous waste. Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[3][4] Therefore, at no point should this compound be disposed of down the drain or in regular trash.[3]
II. Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential burns.[4] |
| Eye Protection | Safety goggles or a face shield.[4][5] | To protect against splashes that can cause severe eye damage.[1][2] |
| Skin and Body | A lab coat is required to protect clothing and skin.[4] | To prevent contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area, preferably under a chemical fume hood.[1][4] | To minimize the inhalation of any vapors or dust. |
Always wash hands thoroughly after handling the chemical waste.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
III. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container : Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it. The container should be made of a material compatible with organic acids and should not be a steel container.[6][7]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] Include the date when the first piece of waste is added to the container.
-
Avoid Mixing : Do not mix this compound waste with other waste streams, especially with incompatible materials such as bases, oxidizing agents, cyanides, or sulfides.[6][7]
-
Container Management : Keep the waste container securely closed except when adding waste.[6] To allow for expansion, do not overfill the container; a headspace of at least 10% should be left.[6]
IV. Storage of Hazardous Waste
Waste containers must be stored in a designated satellite accumulation area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.[6]
-
Under the control of laboratory personnel.[6]
-
Away from sources of ignition, heat, and direct sunlight.[5][6]
-
In a secondary containment tray to capture any potential leaks or spills.[6]
V. Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment : Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]
-
Collection : Carefully collect the contaminated absorbent material and place it into a sealed, properly labeled hazardous waste container.[1]
-
Decontamination : Clean the spill area thoroughly.
-
Personal Safety : Ensure appropriate PPE is worn throughout the cleanup process.
For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
VI. Disposal Procedures
The final disposal of this compound waste must be handled by trained professionals in accordance with local, state, and federal regulations.
-
Contact EHS : When the waste container is nearly full or has been in accumulation for the maximum allowable time as per your institution's policy, contact your EHS department to arrange for pickup.[6]
-
Professional Disposal : The waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment, such as incineration.[8]
Experimental Protocol: Neutralization (for consideration with EHS approval only)
While most organic acids that are toxic after neutralization should not be disposed of in a sanitary sewer, understanding the principles of neutralization is important.[7] Any attempt at neutralization should only be performed after consulting with and receiving approval from your institution's EHS department, as the resulting mixture may still be considered hazardous waste.
-
Consult EHS : Before proceeding, provide your EHS department with the full composition of the waste stream.
-
Select Neutralizing Agent : A weak base, such as sodium bicarbonate, is typically used to neutralize acids.
-
Procedure : In a well-ventilated fume hood and while wearing appropriate PPE, slowly add the neutralizing agent to the acidic waste with constant stirring. Monitor the pH of the solution.
-
Target pH : The target pH for neutralization is typically between 6.0 and 8.0.
-
Waste Disposal : Even after neutralization, the resulting solution may contain harmful organic compounds and must be disposed of as hazardous waste. Collect the neutralized solution in a properly labeled hazardous waste container.
Mandatory Visualization
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | 1467-70-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uwm.edu [uwm.edu]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

